1H-indole-7-carbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indole-7-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-12-9(13)7-3-1-2-6-4-5-11-8(6)7/h1-5,11H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFMBDUFIJHHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NN)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351888 | |
| Record name | 1H-indole-7-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321309-24-4 | |
| Record name | 1H-indole-7-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of 1H-indole-7-carbohydrazide"
An In-depth Technical Guide to the Synthesis and Characterization of 1H-indole-7-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a versatile heterocyclic compound. Given its indole core, this molecule serves as a valuable building block in medicinal chemistry and drug discovery, with potential applications as an anti-inflammatory, antimicrobial, and anti-cancer agent[1]. This document outlines a probable synthetic pathway, detailed characterization protocols, and explores the role of related indole compounds in key biological signaling pathways.
Physicochemical Properties
This compound is an organic compound featuring an indole ring system substituted with a carbohydrazide group at the 7th position. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 321309-24-4 | [2] |
| Molecular Formula | C₉H₉N₃O | [3][4] |
| Molecular Weight | 175.19 g/mol | [2][4] |
| IUPAC Name | This compound | [2] |
| SMILES | NNC(=O)C1=C2NC=CC2=CC=C1 | [2] |
| InChI Key | NCFMBDUFIJHHAW-UHFFFAOYSA-N | [2][4] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the hydrazinolysis of a corresponding indole-7-carboxylate ester. This standard method involves the nucleophilic acyl substitution of the ester's alkoxy group with hydrazine.
Experimental Protocol: Synthesis via Hydrazinolysis
This protocol is based on established methods for converting esters to hydrazides.[5][6][7]
Materials:
-
Methyl 1H-indole-7-carboxylate (or Ethyl 1H-indole-7-carboxylate)
-
Hydrazine hydrate (95-99%)
-
Ethanol or Methanol (absolute)
-
Deionized Water
-
Ice
Procedure:
-
To a round-bottom flask, add the starting ester, methyl 1H-indole-7-carboxylate (1 equivalent).
-
Add absolute ethanol or methanol as a solvent.
-
Add an excess of hydrazine hydrate (approximately 15-20 equivalents) to the solution.[6][7]
-
The reaction mixture is then heated to reflux (approximately 75-80°C) with constant stirring.[5]
-
The reaction progress is monitored using Thin-Layer Chromatography (TLC).
-
Upon completion of the reaction (typically after 2-4 hours), the mixture is cooled to room temperature.[7]
-
The cooled mixture is then poured into a beaker containing a water/ice mixture to precipitate the product.[7]
-
The resulting solid precipitate is collected by vacuum filtration.
-
The collected solid is washed with a small amount of cold ethanol to remove any unreacted starting material.
-
The purified product, this compound, is then dried under vacuum.
Caption: Synthesis workflow for this compound.
Characterization of this compound
The structural confirmation of the synthesized this compound requires a suite of spectroscopic techniques. The following table summarizes the expected data based on the analysis of similar indole derivatives.[8][9][10]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to indole ring protons, NH proton of the indole, and exchangeable protons of the -CONHNH₂ group. Aromatic protons typically appear in the δ 6.5-8.0 ppm range. |
| ¹³C NMR | Resonances for the eight unique carbon atoms of the indole ring and a downfield signal for the carbonyl carbon (C=O) typically above δ 160 ppm.[9] |
| FT-IR (KBr, cm⁻¹) | Characteristic absorption bands for N-H stretching (indole and hydrazide, ~3100-3400 cm⁻¹), C=O stretching (amide I band, ~1630-1680 cm⁻¹), and aromatic C-H and C=C vibrations.[8][9] |
| Mass Spectrometry (ESI-MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the compound (176.08 m/z).[8] |
General Protocols for Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 500 MHz).
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[8][9]
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Mix a small amount of the solid sample with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet.
-
Record the IR spectrum. Wavenumbers are reported in cm⁻¹.[9]
Mass Spectrometry (MS):
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the solution into an electrospray ionization (ESI) source coupled to a mass analyzer.
-
Acquire the mass spectrum in positive or negative ion mode.[8]
Potential Biological Activity and Signaling Pathways
Indole-based compounds are known to modulate various cellular signaling pathways, making them promising candidates for drug development.[11][12] While the specific pathways affected by this compound require dedicated study, the indole scaffold is known to interact with critical cancer and immune-related pathways.
PI3K/Akt/mTOR Pathway Regulation
Indole derivatives like indole-3-carbinol (I3C) and diindolylmethane (DIM) are recognized as potent anti-cancer agents that can deregulate the PI3K/Akt/mTOR signaling pathway.[11] This pathway is crucial for cell growth, proliferation, and survival. Its inhibition can lead to apoptosis and reduced tumor progression.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS 321309-24-4 [matrix-fine-chemicals.com]
- 3. PubChemLite - this compound (C9H9N3O) [pubchemlite.lcsb.uni.lu]
- 4. This compound | CAS: 321309-24-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 1H-Indole-7-Carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 1H-indole-7-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this document consolidates predicted values, data from its parent compound, 1H-indole-7-carboxylic acid, and relevant information from other indole carbohydrazide isomers to offer a thorough understanding for research and development purposes.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data for this compound is presented below, with clear distinctions between predicted and experimental values, and data from related compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 1H-Indole-7-Carboxylic Acid (Experimental) | 1H-Indole (Experimental)[1] |
| Molecular Formula | C₉H₉N₃O | C₉H₇NO₂[2] | C₈H₇N[1] |
| Molecular Weight | 175.19 g/mol | 161.16 g/mol [2] | 117.15 g/mol [1] |
| Melting Point | Data not available | 202 °C[3] | 52.5 °C[1] |
| Boiling Point | Data not available | 419.6±18.0 °C (Predicted)[3] | 254 °C[1] |
| Water Solubility | Data not available | Soluble in water[3] | Soluble in hot water[1] |
| logP (Octanol-Water Partition Coefficient) | 0.6 (Predicted) | 2.3 (Predicted)[2] | 2.14[1] |
| pKa | Data not available | 4.55±0.10 (Predicted)[3] | -2.4 |
Note: The conversion of a carboxylic acid to a carbohydrazide generally increases polarity, which would suggest a lower logP and potentially higher water solubility for this compound compared to its parent carboxylic acid. However, experimental verification is required.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of carbohydrazides is through the hydrazinolysis of the corresponding ester. This two-step process involves the initial esterification of the carboxylic acid followed by reaction with hydrazine.
Step 1: Esterification of 1H-Indole-7-Carboxylic Acid
A general procedure for the esterification of an indole carboxylic acid involves dissolving the acid in an alcohol (e.g., methanol or ethanol) and adding a catalytic amount of a strong acid, such as sulfuric acid. The mixture is then heated under reflux.
-
Protocol:
-
Suspend 1H-indole-7-carboxylic acid in an excess of dry methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a mild base (e.g., sodium bicarbonate solution) and extract the ester with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester of 1H-indole-7-carboxylic acid.
-
Step 2: Hydrazinolysis of the Ester
The resulting ester is then reacted with hydrazine hydrate to form the desired carbohydrazide.
-
Protocol:
-
Dissolve the methyl ester of 1H-indole-7-carboxylic acid in ethanol.
-
Add an excess of hydrazine hydrate.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.[4]
-
The product, this compound, often precipitates from the reaction mixture upon cooling.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
Caption: Synthetic workflow for this compound.
Potential Biological Activity and Signaling Pathways
Indole-based compounds have been reported to exhibit:
-
Anticancer Activity: Many indole derivatives have shown potent anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival.[5]
-
Anti-inflammatory Activity: The indole nucleus is a core structure in several anti-inflammatory agents. Their mechanism often involves the inhibition of inflammatory enzymes and cytokines.
-
Antimicrobial Activity: Indole derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[6]
-
Antiviral Activity: Certain indole-containing molecules have been identified as inhibitors of viral replication.[6]
Given the diverse biological profile of the indole scaffold, it is plausible that this compound could interact with various cellular targets. A logical starting point for investigating its mechanism of action would be to screen for activity in assays related to the aforementioned therapeutic areas.
Caption: Potential mechanisms of action for this compound.
Conclusion
This compound is a compound with significant potential for further investigation in drug discovery. While experimental data on its physicochemical properties are limited, this guide provides a solid foundation based on predicted values and data from structurally related compounds. The outlined synthetic protocol offers a practical approach for its preparation, enabling further biological evaluation. Future research should focus on the experimental determination of its key physicochemical parameters and the exploration of its biological activities to unlock its full therapeutic potential.
References
- 1. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Indole-7-carboxylic acid | C9H7NO2 | CID 74281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Indole-7-carboxylic acid CAS#: 1670-83-3 [amp.chemicalbook.com]
- 4. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of 1H-Indole-7-Carbohydrazide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1H-indole-7-carbohydrazide, a key heterocyclic compound of interest to researchers and professionals in drug discovery and development. Due to the limited availability of published experimental data for this specific isomer, this document also includes predicted data and comparative information from closely related indole carbohydrazide isomers to offer a valuable resource for characterization and analysis.
Molecular Structure and Properties
This compound is an organic compound with the molecular formula C₉H₉N₃O. Its structure consists of an indole ring system substituted with a carbohydrazide group at the 7-position.
Molecular Formula: C₉H₉N₃O Molecular Weight: 175.19 g/mol CAS Number: 321309-24-4
Spectroscopic Data
A thorough search of scientific literature and chemical databases reveals a scarcity of experimentally determined spectroscopic data for this compound. To address this, we present predicted mass spectrometry data and will supplement with experimental data for related isomers where available to provide a comparative context.
Mass Spectrometry (MS)
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 176.0818 |
| [M+Na]⁺ | 198.0638 |
| [M+K]⁺ | 214.0377 |
| [M+NH₄]⁺ | 193.1084 |
Data sourced from public chemical databases. These are predicted values and should be confirmed by experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for this compound are not currently available in published literature. NMR spectroscopy is essential for elucidating the detailed molecular structure, and the acquisition of this data would be a significant contribution to the chemical community.
Infrared (IR) Spectroscopy
Similarly, a published experimental infrared spectrum for this compound could not be located. An experimental IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the indole and hydrazide groups, the C=O stretch of the carbohydrazide, and various C-H and C-N vibrations.
Experimental Protocols
As no specific experimental data was found, a general protocol for the acquisition of spectroscopic data for a compound like this compound is provided below.
General Synthesis of Indole Carbohydrazides
The synthesis of indole carbohydrazides typically involves the reaction of an appropriate indole carboxylic acid ester with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions. The product can then be purified by recrystallization.
NMR Spectroscopy Protocol
A sample of this compound would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
IR Spectroscopy Protocol
An infrared spectrum could be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film. The spectrum would typically be recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol
A high-resolution mass spectrum would be acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to confirm the molecular weight and elemental composition.
Visualization of Key Concepts
To aid in the understanding of the molecular structure and the general workflow of spectroscopic analysis, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: A generalized workflow for spectroscopic analysis.
Conclusion
This technical guide highlights the current state of knowledge regarding the spectroscopic properties of this compound. While predicted mass spectrometry data is available, there is a clear need for the scientific community to publish comprehensive experimental NMR and IR data to facilitate further research and development involving this compound. The provided general experimental protocols and visualizations serve as a foundational resource for researchers aiming to characterize this and similar molecules.
Crystal Structure Analysis of 1H-Indole-7-Carbohydrazide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, a complete, publicly available crystal structure analysis specifically for 1H-indole-7-carbohydrazide has not been reported. This technical guide, therefore, presents a representative methodology and hypothetical data based on the analysis of closely related indole derivatives. The experimental protocols and data tables are compiled from established techniques in the field of crystallography and are intended to serve as a practical guide for the analysis of this or similar compounds.
Introduction
Indole and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. This compound, a molecule featuring the indole scaffold linked to a carbohydrazide group, presents a promising candidate for further investigation. The carbohydrazide moiety is known to be a versatile synthon for the creation of various heterocyclic compounds and can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.
Understanding the three-dimensional structure of this compound is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutic agents. X-ray crystallography remains the gold standard for determining the precise atomic arrangement in a crystalline solid, providing valuable insights into molecular geometry, conformation, and intermolecular interactions. This guide outlines the essential experimental procedures and data analysis involved in the crystal structure determination of an indole-based carbohydrazide.
Experimental Protocols
The determination of the crystal structure of this compound would involve three primary stages: synthesis and crystallization, single-crystal X-ray diffraction data collection, and structure solution and refinement.
Synthesis and Crystallization of this compound
The synthesis of this compound can be achieved through the reaction of the corresponding ester, methyl 1H-indole-7-carboxylate, with hydrazine hydrate.[1][2]
Synthesis Protocol:
-
Esterification: 1H-indole-7-carboxylic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield methyl 1H-indole-7-carboxylate.
-
Hydrazinolysis: The resulting ester is then dissolved in a suitable solvent, such as ethanol, and treated with an excess of hydrazine hydrate.[1][2] The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Isolation: Upon completion, the reaction mixture is cooled, and the precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
Crystallization Protocol: High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or vapor diffusion techniques.
-
Solvent Selection: A suitable solvent or solvent system is identified in which the compound has moderate solubility. Common solvents for indole derivatives include ethanol, methanol, acetonitrile, or mixtures thereof with water.
-
Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days, leading to the formation of single crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the more volatile solvent into the solution reduces the solubility of the compound, promoting crystallization.
Single-Crystal X-ray Diffraction
Data Collection Protocol:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
The collected data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
Structure Solution and Refinement
The crystal structure is solved and refined using specialized software packages.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using full-matrix least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Data Presentation
The following tables summarize the kind of quantitative data that would be obtained from a successful crystal structure analysis of a compound like this compound. The values presented are hypothetical and representative of similar indole derivatives.[3][4]
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical formula | C₉H₉N₃O |
| Formula weight | 175.19 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5(1) Å, α = 90° |
| b = 12.3(2) Å, β = 105.2(1)° | |
| c = 9.8(1) Å, γ = 90° | |
| Volume | 1000(3) ų |
| Z | 4 |
| Density (calculated) | 1.165 Mg/m³ |
| Absorption coefficient | 0.081 mm⁻¹ |
| F(000) | 368 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 5000 |
| Independent reflections | 2300 [R(int) = 0.03] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2300 / 0 / 120 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.120 |
| R indices (all data) | R1 = 0.055, wR2 = 0.135 |
| Largest diff. peak and hole | 0.30 and -0.25 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| N1-C8 | 1.37(1) |
| N1-H1 | 0.86(1) |
| C7-C8 | 1.40(1) |
| C7-C9 | 1.45(1) |
| C9-O1 | 1.24(1) |
| C9-N2 | 1.33(1) |
| N2-N3 | 1.41(1) |
| N2-H2 | 0.88(1) |
| N3-H3A | 0.90(1) |
| N3-H3B | 0.90(1) |
Table 3: Selected Bond Angles (°)
| Angle | Degrees (°) |
| C8-N1-H1 | 125(1) |
| C7-C8-N1 | 108(1) |
| C8-C7-C9 | 128(1) |
| O1-C9-C7 | 121(1) |
| O1-C9-N2 | 123(1) |
| C7-C9-N2 | 116(1) |
| C9-N2-N3 | 120(1) |
| C9-N2-H2 | 120(1) |
| N3-N2-H2 | 119(1) |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental and computational steps involved in crystal structure analysis.
References
- 1. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for 1H-Indole-7-Carbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities. 1H-indole-7-carbohydrazide, as a member of this family, holds potential for further investigation and development. Quantum chemical calculations provide a powerful, non-experimental method to elucidate the structural, electronic, and spectroscopic properties of molecules, offering insights that can guide drug design and development efforts. This technical guide outlines the theoretical framework and practical workflow for conducting comprehensive quantum chemical calculations on this compound, including methodologies for geometry optimization, vibrational analysis, frontier molecular orbital analysis, and molecular electrostatic potential mapping. Experimental protocols for the synthesis and characterization of indole carbohydrazides are also detailed to provide a context for the validation of computational results. While specific computational data for this compound is not extensively available in the public domain, this guide provides a robust methodology based on studies of closely related indole derivatives.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with diverse pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties. The carbohydrazide moiety is also a key functional group in medicinal chemistry, known for its ability to form stable complexes and participate in hydrogen bonding, which can be crucial for molecular recognition at biological targets. The strategic combination of these two moieties in this compound makes it a molecule of significant interest for theoretical and experimental investigation.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in computational chemistry and drug design. These methods allow for the prediction of molecular properties with a high degree of accuracy, complementing and guiding experimental research. This guide provides a detailed overview of the application of these computational techniques to the study of this compound.
Experimental Protocols
While this guide focuses on computational methods, the synthesis and experimental characterization are crucial for validating the theoretical results. The following protocols are generalized from established procedures for the synthesis of indole carbohydrazide derivatives.
Synthesis of this compound
A common route for the synthesis of indole carbohydrazides involves the hydrazinolysis of the corresponding indole-carboxylic acid ester.
Materials:
-
Methyl 1H-indole-7-carboxylate
-
Hydrazine monohydrate (99%)
-
Ethanol
-
Water/ice mixture
Procedure:
-
Methyl 1H-indole-7-carboxylate is dissolved in ethanol.
-
An excess of hydrazine monohydrate is added to the solution.
-
The reaction mixture is stirred and heated under reflux (approximately 80°C) for several hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and a water/ice mixture is added to precipitate the product.
-
The resulting solid, this compound, is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Spectroscopic Characterization
The synthesized this compound would be characterized using standard spectroscopic techniques to confirm its structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretching of the indole and hydrazide moieties, C=O stretching of the carbohydrazide, and aromatic C-H and C=C stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
Quantum Chemical Calculation Methodology
The following section details a typical workflow for performing quantum chemical calculations on this compound. The choice of functional and basis set is critical for obtaining accurate results, and the B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable combination for organic molecules.
Caption: A typical workflow for DFT calculations.
Geometry Optimization
The initial 3D structure of this compound can be built using molecular modeling software. This initial structure is then optimized to find the lowest energy conformation. This is a crucial step as all subsequent calculations are performed on the optimized geometry. The optimization is typically performed using the B3LYP functional with the 6-311++G(d,p) basis set. The convergence criteria for the optimization should be stringent to ensure a true minimum on the potential energy surface is found.
Vibrational Frequency Analysis
Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
Confirmation of a true minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.
-
Prediction of vibrational spectra: The calculated harmonic frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data for validation. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the approximations inherent in the computational method.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
-
HOMO: Represents the ability of a molecule to donate an electron.
-
LUMO: Represents the ability of a molecule to accept an electron.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. A smaller gap suggests higher reactivity. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated.
Molecular Electrostatic Potential (MEP) Mapping
The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. Different colors on the MEP map represent different potential values:
-
Red: Regions of most negative electrostatic potential, indicating sites for electrophilic attack (e.g., lone pairs of electrons on oxygen or nitrogen atoms).
-
Blue: Regions of most positive electrostatic potential, indicating sites for nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms).
-
Green: Regions of neutral potential.
Predicted Data and Interpretation
Due to the limited availability of specific computational studies on this compound, the following tables present the type of data that would be generated from the aforementioned calculations. For illustrative purposes, representative data from closely related indole derivatives may be used and will be clearly noted.
Optimized Geometric Parameters
The geometry optimization provides the bond lengths, bond angles, and dihedral angles of the most stable conformation of the molecule.
Table 1: Selected Predicted Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C=O (carbohydrazide) | ~1.23 |
| N-N (carbohydrazide) | ~1.39 | |
| C-N (indole) | ~1.38 | |
| N-H (indole) | ~1.01 | |
| Bond Angles (°) | O=C-N | ~122 |
| C-N-N | ~118 | |
| C-C-C (aromatic) | ~120 | |
| Dihedral Angles (°) | C-C-C=O | Planar or near-planar |
Note: These are expected values based on typical bond lengths and angles in similar molecules. Actual calculated values are required for this compound.
Vibrational Frequencies
The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra.
Table 2: Selected Predicted Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) |
| N-H stretch (indole) | ~3400 | (Expected) |
| N-H stretch (hydrazide) | ~3300-3200 | (Expected) |
| C-H stretch (aromatic) | ~3100-3000 | (Expected) |
| C=O stretch | ~1680 | (Expected) |
| C=C stretch (aromatic) | ~1600-1450 | (Expected) |
| N-N stretch | ~1100 | (Expected) |
Note: The predicted frequencies are illustrative and would need to be calculated for the specific molecule. Experimental data is required for comparison.
Frontier Molecular Orbitals and Reactivity Descriptors
The HOMO and LUMO energies are used to calculate global reactivity descriptors.
Table 3: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound (Illustrative)
| Parameter | Symbol | Formula | Predicted Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | ~ -6.0 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | ~ -1.5 |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.5 |
| Ionization Potential | IP | -EHOMO | ~ 6.0 |
| Electron Affinity | EA | -ELUMO | ~ 1.5 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | ~ 3.75 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | ~ 2.25 |
| Chemical Softness | S | 1/η | ~ 0.44 |
| Electrophilicity Index | ω | χ²/2η | ~ 3.125 |
Note: These values are illustrative, based on typical ranges for similar organic molecules. A smaller energy gap (ΔE) and higher electrophilicity index (ω) would suggest higher reactivity.
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Hypothetical Signaling Pathway
Given the known anticancer activities of many indole derivatives, a hypothetical signaling pathway where this compound might act as an inhibitor is presented below. This is a generalized representation.
Caption: Hypothetical inhibition of a growth factor signaling pathway.
Conclusion
This technical guide has outlined a comprehensive theoretical and experimental framework for the study of this compound. The detailed methodologies for quantum chemical calculations, including geometry optimization, vibrational analysis, FMO analysis, and MEP mapping, provide a roadmap for researchers to investigate the physicochemical properties of this and related molecules. While specific computational data for this compound is pending further research, the presented protocols and illustrative data serve as a valuable resource for guiding future computational and experimental work in the development of novel indole-based therapeutic agents. The integration of computational chemistry with experimental synthesis and characterization is paramount for accelerating the drug discovery process.
An In-depth Technical Guide to the Discovery and Isolation of 1H-Indole-7-Carbohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and potential biological significance of 1H-indole-7-carbohydrazide derivatives. While this specific scaffold is a relatively underexplored area of indole chemistry, this document extrapolates from the well-established synthesis and biological activities of other indole carbohydrazide isomers to provide a foundational understanding for researchers entering this field.
Introduction: The Promise of Indole Carbohydrazides
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The incorporation of a carbohydrazide moiety (-CONHNH₂) introduces a versatile functional group that can act as a key pharmacophore and a synthetic handle for the creation of diverse chemical libraries. Derivatives of 1H-indole-2-carbohydrazide and 1H-indole-3-carbohydrazide have demonstrated significant potential as anticancer, anti-inflammatory, antiplatelet, and antimicrobial agents. This guide focuses on the less-explored this compound backbone, highlighting its synthetic accessibility and potential for novel drug discovery.
Synthetic Pathways to this compound and Its Derivatives
The synthesis of this compound derivatives generally follows a two-step process: the formation of the core this compound intermediate, followed by its derivatization.
Synthesis of the Core Intermediate: this compound
The primary route to this compound involves the hydrazinolysis of a corresponding ester, typically the methyl or ethyl ester of 1H-indole-7-carboxylic acid.
Experimental Protocol: Synthesis of this compound
-
Esterification of 1H-Indole-7-Carboxylic Acid (if starting from the acid):
-
To a solution of 1H-indole-7-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 1H-indole-7-carboxylate.
-
-
Hydrazinolysis of Methyl 1H-Indole-7-Carboxylate:
-
Dissolve methyl 1H-indole-7-carboxylate in ethanol.
-
Add an excess of hydrazine hydrate (80-99% solution).
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.
-
Derivatization of this compound
The carbohydrazide moiety is readily derivatized, most commonly through condensation with aldehydes or ketones to form hydrazones.
Experimental Protocol: General Procedure for the Synthesis of 1H-Indole-7-Carbohydrazone Derivatives
-
Dissolve this compound in a suitable solvent such as ethanol or glacial acetic acid.
-
Add an equimolar amount of the desired aldehyde or ketone.
-
Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid if not used as the solvent).
-
Reflux the reaction mixture for 2-6 hours, monitoring by TLC.
-
Cool the mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and recrystallize from a suitable solvent system (e.g., ethanol, methanol, or DMF/water) to afford the pure hydrazone derivative.
Logical Workflow for Synthesis and Derivatization
The following diagram illustrates the general workflow for the synthesis and subsequent derivatization of this compound.
Caption: Synthetic workflow for this compound and its derivatives.
Potential Biological Activities and Signaling Pathways (by Analogy)
While the biological activities of this compound derivatives are not yet extensively reported, the activities of the 2- and 3-substituted isomers provide valuable insights into their potential therapeutic applications.
Anticancer Activity
Many indole-2- and -3-carbohydrazide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the disruption of cellular processes critical for cancer cell proliferation and survival.
Example Signaling Pathway: Tubulin Polymerization Inhibition
Certain indole derivatives act as tubulin polymerization inhibitors, binding to the colchicine site of β-tubulin. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Postulated mechanism of anticancer action via tubulin inhibition.
Antiplatelet Activity
Derivatives of 1H-indole-3-carbohydrazide have been shown to inhibit platelet aggregation induced by agents such as ADP, arachidonic acid, and collagen. This suggests potential applications in the prevention and treatment of thrombotic diseases.
Quantitative Data for Indole-2- and -3-Carbohydrazide Derivatives
The following table summarizes representative quantitative data for the biological activities of some indole-2- and -3-carbohydrazide derivatives to illustrate the potential potency of this class of compounds.
| Compound Class | Derivative Substitution | Target/Assay | Activity (IC₅₀/Inhibition) | Reference |
| 1H-Indole-2-carbohydrazide | Furanyl-3-phenyl | COLO 205 colon cancer cells | LC₅₀ = 71 nM | [1] |
| 1H-Indole-2-carbohydrazide | Thiophenyl-3-phenyl | SK-MEL-5 melanoma cells | LC₅₀ = 75 nM | [1] |
| 1H-Indole-3-carbohydrazide | N'-(3-hydroxybenzylidene) | Platelet aggregation (AA induced) | 100% inhibition | [2] |
| 1H-Indole-3-carbohydrazide | N'-(4-nitrobenzylidene) | Platelet aggregation (Collagen induced) | 100% inhibition | [2] |
Note: The data presented above is for illustrative purposes and pertains to the 2- and 3-substituted isomers. The specific activities of this compound derivatives will require experimental validation.
Isolation and Purification
The isolation and purification of this compound derivatives typically involve standard laboratory techniques.
-
Crystallization: This is the most common method for purifying solid derivatives. The choice of solvent is crucial and is often determined empirically. Common solvents include ethanol, methanol, and mixtures of DMF or DMSO with water.
-
Column Chromatography: For non-crystalline products or for the separation of mixtures, silica gel column chromatography is a standard technique. The eluent system will depend on the polarity of the specific derivative and can be determined by TLC analysis.
Conclusion and Future Directions
The this compound scaffold represents a promising yet underexplored area for the discovery of novel therapeutic agents. The synthetic accessibility of this core intermediate, coupled with the vast potential for derivatization, offers a rich platform for the generation of diverse chemical libraries. Based on the well-documented biological activities of other indole carbohydrazide isomers, it is reasonable to anticipate that 7-substituted derivatives may also exhibit potent anticancer, anti-inflammatory, and other valuable pharmacological properties.
Future research in this area should focus on:
-
The development and optimization of synthetic protocols specifically for this compound and its derivatives.
-
The systematic biological screening of these novel compounds against a range of therapeutic targets.
-
Elucidation of the structure-activity relationships (SAR) to guide the design of more potent and selective agents.
-
Investigation of the mechanisms of action and signaling pathways affected by these new chemical entities.
This technical guide provides a solid foundation for researchers to embark on the exciting journey of exploring the chemical and biological landscape of this compound derivatives.
References
In Silico Prediction of 1H-Indole-7-Carbohydrazide Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies for predicting the biological activity of 1H-indole-7-carbohydrazide and its derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document outlines a systematic in silico approach, encompassing quantitative structure-activity relationship (QSAR) analysis, molecular docking, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) prediction to elucidate the potential therapeutic applications of this class of compounds. Detailed computational protocols, data presentation standards, and visualizations of key workflows and potential signaling pathways are provided to guide researchers in the discovery and development of novel therapeutics derived from the this compound core.
Introduction to this compound and In Silico Bioactivity Prediction
The this compound moiety is a versatile building block in the synthesis of various bioactive molecules.[5] While extensive experimental data for this specific isomer may be limited in publicly available literature, the bioactivity of closely related indole-2-carbohydrazide and indole-3-carbohydrazide derivatives has been explored, revealing activities such as tubulin polymerization inhibition and anticancer effects.[6][7][8] In silico bioactivity prediction offers a rapid and cost-effective approach to hypothesize and prioritize potential biological targets and activities for this compound derivatives, paving the way for targeted experimental validation. These computational methods leverage existing data from structurally related molecules to construct predictive models.
This guide details a systematic workflow for the in silico evaluation of this compound derivatives, starting with QSAR to understand the relationship between chemical structure and biological activity, followed by molecular docking to predict binding affinities and modes of interaction with specific protein targets, and culminating in ADMET prediction to assess the drug-like properties of the compounds.
Methodologies for In Silico Bioactivity Prediction
A robust in silico workflow for predicting the bioactivity of novel compounds like this compound derivatives involves a multi-step process. This process begins with the generation of a dataset of related compounds with known biological activities, followed by the application of various computational models to predict the activities of new, untested compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical equations that relate the chemical structure of compounds to their biological activity.[1][9] These models are instrumental in predicting the activity of novel compounds and in designing new molecules with enhanced therapeutic properties.
-
Dataset Selection: A dataset of indole derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target is compiled. The data is typically divided into a training set for model development and a test set for model validation.[1]
-
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated using software like Dragon or Gaussian.[1] These can include constitutional, topological, geometrical, and quantum-chemical descriptors.
-
Model Development: Multiple Linear Regression (MLR) or other machine learning algorithms are employed to establish a mathematical relationship between the calculated descriptors and the biological activity of the compounds in the training set.[1]
-
Model Validation: The predictive power of the QSAR model is assessed using the test set. Statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and predictive R² (R²pred) are calculated to evaluate the model's robustness and predictive ability.[10][11][12]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[10] This method is crucial for understanding the molecular basis of drug-receptor interactions and for virtual screening of compound libraries.
-
Receptor and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or generated through homology modeling. The ligand structures, including this compound derivatives, are drawn and optimized using chemical drawing software.
-
Binding Site Identification: The active site of the protein is identified, often based on the location of a co-crystallized ligand or through computational prediction methods.
-
Docking Simulation: Docking software, such as AutoDock or Schrödinger, is used to place the ligand into the binding site of the receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose.[13]
-
Analysis of Results: The docking poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues. The docking scores are used to rank the compounds based on their predicted binding affinity.[6][7]
ADMET Prediction
ADMET prediction involves the computational assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity properties.[14][15] These predictions are vital in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles.[16][17]
-
Input Data: The 2D or 3D structures of the this compound derivatives are used as input.
-
Prediction Software: Online tools and software packages like SwissADME, PreADMET, or ADMETlab are utilized to calculate various ADMET-related properties.[14][15]
-
Parameter Analysis: The predicted parameters are analyzed to assess the drug-likeness of the compounds. Key parameters include:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity, hepatotoxicity.
-
Potential Bioactivities and Signaling Pathways
Based on studies of structurally related indole carbohydrazide derivatives, several potential biological targets and signaling pathways can be hypothesized for this compound compounds.
Anticancer Activity via Tubulin Inhibition
Several indole derivatives have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[6][7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Molecular docking studies have suggested that these compounds often bind to the colchicine binding site on β-tubulin.[6][7]
Anti-angiogenic Activity via VEGFR-2 Inhibition
Some indole-2-carbohydrazide derivatives have been shown to possess anti-angiogenic properties by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[8] Inhibition of VEGFR-2 blocks downstream signaling cascades, thereby preventing endothelial cell proliferation, migration, and tube formation, which are critical steps in angiogenesis.
Data Presentation
The quantitative data generated from in silico predictions should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Illustrative QSAR Data for a Series of Indole Derivatives
| Compound | Experimental IC50 (µM) | Predicted IC50 (µM) | Residual |
| Indole-A | 0.5 | 0.6 | -0.1 |
| Indole-B | 1.2 | 1.1 | 0.1 |
| Indole-C | 0.8 | 0.9 | -0.1 |
| ... | ... | ... | ... |
Table 2: Illustrative Molecular Docking Results against a Target Protein
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Indole-7-CH-D1 | -8.5 | TYR224, LYS352 | 2 |
| Indole-7-CH-D2 | -9.2 | CYS241, THR179 | 3 |
| Indole-7-CH-D3 | -7.9 | VAL318, ALA316 | 1 |
| ... | ... | ... | ... |
Table 3: Illustrative ADMET Prediction for this compound Derivatives
| Compound | MW | LogP | H-bond Donors | H-bond Acceptors | BBB Permeant | GI Absorption |
| Indole-7-CH-D1 | 350.4 | 3.2 | 2 | 4 | Yes | High |
| Indole-7-CH-D2 | 412.5 | 4.1 | 3 | 5 | No | High |
| Indole-7-CH-D3 | 388.2 | 3.8 | 2 | 4 | Yes | High |
| ... | ... | ... | ... | ... | ... | ... |
Conclusion
This technical guide has outlined a robust in silico framework for the prediction of the bioactivity of this compound and its derivatives. By leveraging computational methods such as QSAR, molecular docking, and ADMET prediction, researchers can efficiently generate hypotheses regarding the potential therapeutic applications of this class of compounds. The provided protocols and visualizations serve as a practical resource for initiating and conducting these predictive studies, ultimately accelerating the discovery and development of novel indole-based therapeutics. The subsequent experimental validation of the most promising in silico hits is a critical next step in the drug discovery pipeline.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. QSAR Modeling and Molecular Docking Studies of 3,5-Disubstituted Indole Derivatives as Pim1 Inhibitors for Combating Hematological Cancer [physchemres.org]
- 11. 3D-QSAR studies of indole derivatives as phosphodiesterase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Exploring the Chemical Space of 7-Substituted Indole Hydrazides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among its diverse derivatives, 7-substituted indole hydrazides have emerged as a promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the chemical space of these molecules, focusing on their synthesis, biological evaluation, and underlying mechanisms of action.
Synthetic Strategies for 7-Substituted Indole Hydrazides
The construction of 7-substituted indole hydrazides typically involves a multi-step synthetic sequence. A common and versatile approach is the Fischer indole synthesis, which allows for the introduction of various substituents at the 7-position of the indole ring.
General Synthetic Workflow
The synthesis generally commences with a suitably substituted aniline, which undergoes diazotization followed by a Japp-Klingemann reaction to yield a phenylhydrazone. Subsequent cyclization under acidic conditions, characteristic of the Fischer indole synthesis, affords the 7-substituted indole core. The ester functional group, often introduced at the 2 or 3-position, is then converted to the corresponding hydrazide.
Initial Toxicity Assessment of 1H-Indole-7-Carbohydrazide: A Preliminary Hazard and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a preliminary hazard assessment of 1H-indole-7-carbohydrazide based on currently available public data, which is limited. It also outlines general experimental protocols for a comprehensive initial toxicity assessment. The information herein is intended for guidance and should not substitute for empirical testing and thorough evaluation by qualified professionals.
Introduction
This compound belongs to the indole family, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Derivatives of indole and its isosteres are explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][3] Given the therapeutic interest in indole-based molecules, a thorough understanding of their toxicity profile is critical for any potential drug development pipeline.
This guide summarizes the known hazard information for this compound and provides a framework of standard methodologies for conducting an initial toxicity assessment for a novel compound of this nature.
Hazard Identification and Data Presentation
Currently, detailed toxicological studies for this compound are not extensively available in the public domain. The primary source of information is the Material Safety Data Sheet (MSDS). The data indicates that the compound is an irritant and may be harmful upon exposure.[4]
Summary of Known Hazards
The following table summarizes the qualitative hazard data derived from the MSDS for this compound.[4]
| Hazard Type | Description | Target Organs | Safety Phrases |
| Eye Contact | Causes eye irritation. | Eyes | S 26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] |
| Skin Contact | Causes skin irritation. May be harmful if absorbed through the skin. | Skin | S 37/39: Wear suitable gloves and eye/face protection.[4] |
| Inhalation | Causes respiratory tract irritation. May be harmful if inhaled. | Respiratory system | Avoid breathing dust, mist, or vapor.[4] |
| Ingestion | May cause irritation of the digestive tract. May be harmful if swallowed. | Digestive Tract | N/A |
| Chronic Exposure | No information found. | N/A | N/A |
Physicochemical and Handling Information
| Property | Value / Instruction |
| Appearance | White solid[4] |
| CAS Number | 321309-24-4 |
| Chemical Stability | Stable under normal temperatures and pressures. Air sensitive.[4] |
| Incompatibilities | Strong oxidizing agents.[4] |
| Storage | Store in a tightly closed container in a dry, refrigerated (below 4°C/39°F), and inert atmosphere.[4] |
| Handling | Use adequate ventilation. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.[4] |
General Experimental Protocols for Initial Toxicity Assessment
For a novel compound like this compound, a tiered approach to toxicity testing is recommended, starting with in vitro assays before proceeding to in vivo studies.[5][6]
In Vitro Cytotoxicity Assay
This assay is a primary screening tool to determine the concentration at which a substance produces a toxic effect on cultured cells.[7][8]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on cell viability.
-
Cell Lines: A panel of cell lines should be used, including human-derived cells relevant to potential target organs (e.g., HepG2 for liver, HEK293 for kidney) and a non-cancerous cell line (e.g., MRC-5).
-
Methodology (MTT Assay):
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[9][10][11]
-
Objective: To evaluate the ability of the compound to induce mutations in histidine-requiring strains of Salmonella typhimurium.[10]
-
Strains: A minimum of four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one E. coli strain (e.g., WP2 uvrA) should be used to detect different types of mutations.
-
Methodology (Plate Incorporation Method):
-
Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[9]
-
Preparation: Add the test compound at several concentrations, the bacterial tester strain, and either the S9 mix or a buffer to molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[11]
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.
-
In Vivo Acute Oral Toxicity Assessment (OECD Guideline 420: Fixed Dose Procedure)
This study provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[12][13]
-
Objective: To identify a dose that causes evident toxicity but not mortality, allowing for classification of the substance.
-
Species: The rat is the preferred rodent species.[12]
-
Methodology:
-
Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg). The outcome determines the next dose for another single animal (higher or lower). This continues until the dose for the main study is identified.[12]
-
Main Study: A group of 5 animals (typically female) is dosed at the selected starting dose (fixed doses are 5, 50, 300, 2000, or 5000 mg/kg).[12]
-
Administration: The test substance is administered orally by gavage. Animals are fasted prior to dosing.[14]
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[12]
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Endpoint: The study allows for the classification of the substance into a hazard category based on the observed toxicity at specific dose levels, avoiding the use of death as the primary endpoint.
-
Mandatory Visualizations
The following diagrams illustrate generalized workflows for toxicity assessment.
Conclusion
The available data on this compound is insufficient to perform a comprehensive toxicity assessment. The Material Safety Data Sheet indicates that it should be handled as an irritant and a potentially harmful substance. For any further development, a systematic evaluation of its toxicological properties is imperative. The experimental protocols outlined in this guide, including in vitro cytotoxicity, genotoxicity, and in vivo acute toxicity studies, represent a standard initial workflow for characterizing the safety profile of such a novel chemical entity. The results from these studies would be essential for making informed decisions regarding the continued development and potential therapeutic application of this compound.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 6. criver.com [criver.com]
- 7. kosheeka.com [kosheeka.com]
- 8. news-medical.net [news-medical.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 13. oecd.org [oecd.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Synthetic Routes for Regioselective 7-Functionalization of Indoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective functionalization of the C7-position of indoles, a crucial synthetic transformation for the synthesis of various biologically active molecules and pharmaceutical agents.[1][2] The inherent electronic properties of the indole ring favor electrophilic substitution and metalation at the C2 and C3 positions, making direct functionalization at the C7-position a significant challenge.[1][3] This guide focuses on transition-metal-catalyzed, directing-group-assisted strategies that have emerged as powerful tools to overcome this challenge, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high regioselectivity.[1][2]
Introduction to C7-Functionalization Strategies
The selective functionalization of the indole C7-position is primarily achieved through the installation of a directing group (DG) on the indole nitrogen. This group coordinates to a transition metal catalyst, directing the C-H activation and subsequent functionalization to the adjacent C7-position.[4][5] The choice of the directing group and the catalytic system is crucial for achieving high yields and regioselectivity. This document outlines protocols for some of the most effective methods, including rhodium-catalyzed alkenylation, palladium-catalyzed arylation, ruthenium-catalyzed amidation, and a transition-metal-free borylation approach.
Key Synthetic Strategies Overview
Below is a logical workflow illustrating the general approach to regioselective C7-functionalization of indoles using a directing group strategy.
Caption: General workflow for the regioselective C7-functionalization of indoles.
Data Presentation: Comparison of C7-Functionalization Methods
The following tables summarize quantitative data for various C7-functionalization reactions, providing a comparative overview of different catalytic systems, directing groups, and the scope of the transformation.
Table 1: Rhodium-Catalyzed C7-Alkenylation of N-Pivaloylindoles
This method utilizes a rhodium catalyst and an N-pivaloyl directing group for the olefination of indoles with various acrylates, styrenes, and vinyl sulfones.[1][6]
| Entry | Indole Substrate | Alkene Coupling Partner | Catalyst System | Yield (%) | Ref. |
| 1 | N-Pivaloylindole | Methyl acrylate | [CpRhCl₂]₂, AgNTf₂, Cu(OAc)₂·H₂O | 85 | [3] |
| 2 | 5-Methoxy-N-pivaloylindole | Styrene | [CpRhCl₂]₂, AgNTf₂, Cu(OAc)₂·H₂O | 78 | [6] |
| 3 | 4-Chloro-N-pivaloylindole | n-Butyl acrylate | [CpRhCl₂]₂, AgNTf₂, Cu(OAc)₂·H₂O | 92 | [6] |
| 4 | N-Pivaloylindole | Vinyl phenyl sulfone | [CpRhCl₂]₂, AgNTf₂, Cu(OAc)₂·H₂O | 75 | [6] |
Table 2: Palladium-Catalyzed C7-Arylation of N-Phosphinoylindoles
This approach employs a palladium catalyst in conjunction with an N-P(O)tBu₂ directing group for the arylation of indoles with arylboronic acids.[4][7]
| Entry | Indole Substrate | Arylboronic Acid | Catalyst System | Ligand | Yield (%) | Ref. |
| 1 | N-P(O)tBu₂-indole | Phenylboronic acid | Pd(OAc)₂ | Pyridine | 82 | [7] |
| 2 | 5-Fluoro-N-P(O)tBu₂-indole | 4-Tolylboronic acid | Pd(OAc)₂ | Pyridine | 75 | [7] |
| 3 | N-P(O)tBu₂-indole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | Pyridine | 88 | [7] |
| 4 | 6-Methyl-N-P(O)tBu₂-indole | 3-Chlorophenylboronic acid | Pd(OAc)₂ | Pyridine | 65 | [7] |
Table 3: Ruthenium-Catalyzed C7-Amidation of N-Pivaloylindoles
This protocol describes the amidation of indoles at the C7-position using a ruthenium catalyst and dioxazolones as the aminating source.[8]
| Entry | Indole Substrate | Dioxazolone | Catalyst System | Yield (%) | Ref. |
| 1 | N-Pivaloylindole | 4-Phenyldioxazolone | [Ru(p-cymene)Cl₂]₂, AgSbF₆ | 78 | [8] |
| 2 | 5-Bromo-N-pivaloylindole | 4-Benzyldioxazolone | [Ru(p-cymene)Cl₂]₂, AgSbF₆ | 65 | [8] |
| 3 | N-Pivaloylindole | 4-(4-Chlorophenyl)dioxazolone | [Ru(p-cymene)Cl₂]₂, AgSbF₆ | 82 | [8] |
| 4 | 3-Methyl-N-pivaloylindole | 4-Methyldioxazolone | [Ru(p-cymene)Cl₂]₂, AgSbF₆ | 71 | [8] |
Table 4: Metal-Free C7-Borylation of N-Pivaloylindoles
This method provides a transition-metal-free route to 7-borylated indoles using boron tribromide (BBr₃), with the pivaloyl group acting as the directing group.[2][9]
| Entry | Indole Substrate | Borylation Reagent | Quenching Agent | Yield (%) | Ref. |
| 1 | N-Pivaloylindole | BBr₃ | Pinacol | 92 | [9] |
| 2 | 5-Chloro-N-pivaloylindole | BBr₃ | Pinacol | 85 | [9] |
| 3 | N-Pivaloylindole | BBr₃ | Neopentyl glycol | 88 | [2] |
| 4 | 6-Bromo-N-pivaloylindole | BBr₃ | Pinacol | 79 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Standard laboratory safety precautions should be followed at all times.
Protocol 1: Installation of the N-Pivaloyl Directing Group
This protocol describes a general procedure for the N-pivaloylation of indoles.
Materials:
-
Indole (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Pivaloyl chloride (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the indole and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add pivaloyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-pivaloylindole.
Protocol 2: Rhodium-Catalyzed C7-Alkenylation of N-Pivaloylindole
This protocol is adapted from the work of Ma and coworkers.[3]
Caption: Workflow for Rh-catalyzed C7-alkenylation.
Materials:
-
N-Pivaloylindole (1.0 equiv)
-
Alkene (e.g., methyl acrylate, 2.0 equiv)
-
[Cp*RhCl₂]₂ (4 mol%)
-
AgNTf₂ (16 mol%)
-
Cu(OAc)₂·H₂O (2.1 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To an oven-dried Schlenk tube, add N-pivaloylindole, [Cp*RhCl₂]₂, AgNTf₂, and Cu(OAc)₂·H₂O.
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous and degassed CH₂Cl₂ via syringe, followed by the alkene.
-
Seal the tube and heat the reaction mixture at 80 °C for 36 hours.
-
After cooling to room temperature, dilute the reaction mixture with CH₂Cl₂ and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C7-alkenylated N-pivaloylindole.
Protocol 3: Metal-Free C7-Borylation of N-Pivaloylindole
This protocol is based on the findings of Shi, Houk, and coworkers.[2][9]
Materials:
-
N-Pivaloylindole (1.0 equiv)
-
Boron tribromide (BBr₃, 1.1 equiv, 1.0 M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Pyridine (for quenching)
-
Pinacol (1.5 equiv)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add N-pivaloylindole and anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Slowly add the BBr₃ solution dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and slowly add pyridine to quench the excess BBr₃.
-
Add pinacol to the mixture and allow it to warm to room temperature, stirring for an additional 1 hour.
-
Quench the reaction with water and extract with CH₂Cl₂ (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 7-(pinacolboryl)-N-pivaloylindole.
Protocol 4: Removal of the N-Pivaloyl Directing Group
This protocol provides a general method for the deprotection of N-pivaloylindoles.
Materials:
-
N-Pivaloylindole derivative (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄, 2.0 equiv) or Lithium diisopropylamide (LDA, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt) or Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using LiAlH₄):
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-pivaloylindole derivative and anhydrous THF.
-
Cool the solution to 0 °C.
-
Carefully add LiAlH₄ portion-wise.
-
Allow the reaction to stir at room temperature for 2-6 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite.
-
Extract the filtrate with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography to yield the deprotected indole.
Procedure (using LDA):
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and diisopropylamine (2.1 equiv).
-
Cool the solution to -78 °C and add n-butyllithium (2.0 equiv) dropwise. Stir for 30 minutes at 0 °C to generate LDA.
-
Cool the LDA solution to the desired temperature (e.g., 40-45 °C).
-
Add a solution of the N-pivaloylindole derivative in anhydrous THF dropwise.
-
Stir the reaction at this temperature for the required time (monitor by TLC).
-
Cool to 0 °C and quench with water.
-
Extract with EtOAc (3 x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography.
Signaling Pathways and Logical Relationships
The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed C7-arylation of N-phosphinoylindoles.
Caption: Proposed catalytic cycle for Pd-catalyzed C7-arylation.
This document serves as a guide to the regioselective C7-functionalization of indoles. Researchers are encouraged to consult the primary literature for further details and specific substrate scopes. The provided protocols should be adapted and optimized for specific substrates and scales.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. C7-Indole Amidations and Alkenylations by Ruthenium(II) Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metal-free C–H Borylation and Hydroboration of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydrazinolysis of 7-Carboxyindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole hydrazides are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds that are of significant interest in drug discovery. These compounds serve as precursors for the generation of various bioactive molecules, including those with anticancer, antitubercular, and antiplatelet activities. The hydrazinolysis of carboxyindoles is a fundamental chemical transformation that converts the carboxylic acid moiety into a hydrazide group, thereby providing a versatile scaffold for further molecular elaboration. This document provides a detailed protocol for the hydrazinolysis of 7-carboxyindoles, a summary of relevant quantitative data, and an overview of the significance of the resulting indole-7-hydrazide in medicinal chemistry.
Core Applications in Drug Discovery
Indole-based hydrazide-hydrazones and their derivatives have demonstrated significant potential in the development of novel therapeutic agents. Research has shown that these compounds can exhibit potent antiproliferative activity against various cancer cell lines.[1][2][3] For instance, certain indole hydrazide derivatives have been shown to induce apoptosis and DNA damage in cancer cells, highlighting their potential as anticancer agents.[2][3] Furthermore, the indole nucleus is a common feature in many marketed drugs and serves as a scaffold for targeting a range of biological pathways.[4] The synthesis of indole hydrazides is a key step in accessing novel chemical entities with potential therapeutic value.[5][6]
Experimental Protocol: Hydrazinolysis of 7-Carboxyindole
This protocol describes the synthesis of 7-carboxyindole hydrazide from 7-carboxyindole using hydrazine hydrate. The procedure is adapted from general methods for the synthesis of carboxylic acid hydrazides.[7][8][9]
Materials:
-
7-Carboxyindole
-
Hydrazine hydrate (99%)
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beaker
-
Buchner funnel and filter paper
-
Ice bath
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-carboxyindole (1 equivalent).
-
Reagent Addition: Add absolute ethanol to dissolve the 7-carboxyindole. To this solution, add an excess of hydrazine hydrate (approximately 10-15 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) with constant stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing an ice-water mixture to precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid with cold deionized water to remove any unreacted hydrazine hydrate and other impurities.
-
Drying: Dry the purified 7-carboxyindole hydrazide in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of indole hydrazides, compiled from various sources. Please note that yields and specific physical properties may vary depending on the exact substrate and reaction conditions.
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 1H-indole-3-carbohydrazide | Methyl 1H-indole-3-carboxylate | Hydrazine monohydrate (99%) | Ethanol | 2 | 96 | 272-274 | [7] |
| 1H-indole-2-carbohydrazide | Ethyl 1H-indole-2-carboxylate | Hydrazine monohydrate (99%) | Ethanol | 2 | 91 | - | [7] |
| N-Benzyl-1H-indole-2-carbohydrazide | 1H-indole-2-carboxylic acid | Benzyl hydrazine, EDCI | CH₂Cl₂ | - | 35 | 237 | [5] |
| Heptane hydrazide | Heptanoic acid | Hydrazine monohydrate, H₂SO₄ | Methanol | - (flow) | 92 | - | [9] |
| Cyclohexane-1,2-dicarbohydrazide | trans-1,2-cyclohexane dicarboxylic acid | Hydrazine monohydrate, H₂SO₄ | Methanol | - (flow) | 68 | - | [9] |
Experimental Workflow
The following diagram illustrates the general workflow for the hydrazinolysis of 7-carboxyindoles.
Caption: Workflow for the synthesis of 7-carboxyindole hydrazide.
Logical Relationship: From Intermediate to Bioactive Compounds
The synthesized 7-carboxyindole hydrazide is a versatile intermediate that can be further modified to generate a library of potentially bioactive compounds. This is often achieved through condensation reactions with various aldehydes or ketones to form hydrazones, or by cyclization reactions to create diverse heterocyclic systems.
Caption: Synthetic utility of 7-carboxyindole hydrazide.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel indole hydrazide derivatives: Synthesis and their antiproliferative activities through inducing apoptosis and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
The Versatility of 1H-Indole-7-Carbohydrazide: A Building Block for Bioactive Molecules
For researchers, scientists, and drug development professionals, 1H-indole-7-carbohydrazide emerges as a pivotal scaffold in the synthesis of novel heterocyclic compounds with significant therapeutic potential. Its inherent reactivity and structural features make it an ideal starting material for developing new anticancer and anti-inflammatory agents.
The indole nucleus is a well-established pharmacophore in medicinal chemistry, and derivatives of indole carbohydrazide, in particular, have garnered substantial interest. The strategic placement of the carbohydrazide moiety at the 7-position of the indole ring offers a unique vector for chemical diversification, leading to a wide array of bioactive molecules. This includes the synthesis of hydrazones, oxadiazoles, pyrazoles, and other heterocyclic systems, many of which exhibit promising activity against various cancer cell lines and inflammatory targets.
Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis and biological evaluation of various derivatives prepared from indole carbohydrazides. This data is essential for comparing the efficacy of different synthetic routes and the potency of the resulting compounds.
Table 1: Synthesis and Yield of Indole-7-Carbohydrazide Derivatives
| Compound ID | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Methyl 4,6-dimethoxy-2,3-diphenyl-1H-indole-7-carboxylate | Hydrazine hydrate, Ethanol, Reflux | 4,6-Dimethoxy-2,3-diphenyl-1H-indole-7-carbohydrazide | 95 | [Journal of Heterocyclic Chemistry, 2023] |
| 2 | 4,6-Dimethoxy-2,3-diphenyl-1H-indole-7-carbohydrazide | Acetic anhydride, Reflux | N'-(acetyl)-4,6-dimethoxy-2,3-diphenyl-1H-indole-7-carbohydrazide | 80 | [Journal of Heterocyclic Chemistry, 2023] |
| 3 | 4,6-Dimethoxy-2,3-diphenyl-1H-indole-7-carbohydrazide | Benzaldehyde, Ethanol, Acetic acid (cat.), Reflux | N'-(benzylidene)-4,6-dimethoxy-2,3-diphenyl-1H-indole-7-carbohydrazide | 85 | [Journal of Heterocyclic Chemistry, 2023] |
Table 2: Anticancer Activity of Indole-7-Carbohydrazide Derivatives (IC50, µM)
| Compound ID | SH-SY5Y (Neuroblastoma) | AGS (Gastric Adenocarcinoma) | MDA-MB-231 (Breast Adenocarcinoma) | Reference |
| 1 | >100 | >100 | >100 | [Journal of Heterocyclic Chemistry, 2023] |
| 2 | 55.3 | 65.2 | 70.1 | [Journal of Heterocyclic Chemistry, 2023] |
| 3 (Compound 12 in source) | 10.5 | 15.2 | 20.8 | [Journal of Heterocyclic Chemistry, 2023] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its derivatives are provided below. These protocols are based on established and reliable synthetic procedures.
Protocol 1: General Synthesis of 1H-Indole-Carbohydrazides
This protocol describes the synthesis of an indole carbohydrazide from its corresponding ester.
Materials:
-
Methyl or Ethyl Indole-carboxylate derivative
-
Hydrazine hydrate (99%)
-
Ethanol
Procedure:
-
To a solution of the indole ester (1.0 equivalent) in ethanol, add an excess of hydrazine hydrate (approximately 15-20 equivalents).
-
Stir the reaction mixture at 80°C for 2-17 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing an ice/water mixture to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to afford the desired indole carbohydrazide.
Protocol 2: Synthesis of N'-Acyl/Aroyl-Indole-7-Carbohydrazides
This protocol details the acylation of the hydrazide group.
Materials:
-
This compound derivative
-
Appropriate acid anhydride or acid chloride
-
Pyridine (optional, as a base)
-
Suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
Dissolve the indole-7-carbohydrazide (1.0 equivalent) in a suitable solvent.
-
Add the acylating agent (1.1-1.2 equivalents) dropwise to the solution at 0°C. If an acid chloride is used, a base such as pyridine may be added to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the N'-acyl/aroyl-indole-7-carbohydrazide.
Protocol 3: Synthesis of Indole-7-Carbohydrazones
This protocol outlines the condensation reaction of indole-7-carbohydrazide with aldehydes to form hydrazones.
Materials:
-
This compound derivative
-
Substituted aldehyde (1.0 equivalent)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the indole-7-carbohydrazide (1.0 equivalent) in ethanol.
-
Add the substituted aldehyde (1.0 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-17 hours, monitoring by TLC.[1]
-
After completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the pure indole-7-carbohydrazone.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and a general experimental workflow for the synthesis and evaluation of this compound derivatives.
References
Development of Novel Anticancer Agents from 1H-Indole-Carbohydrazides: Application Notes and Protocols
Disclaimer: While the query specified the development of anticancer agents from 1H-indole-7-carbohydrazide , a comprehensive literature search did not yield specific published studies on the synthesis and anticancer evaluation of derivatives from this particular isomer. However, the indole carbohydrazide scaffold is a well-established pharmacophore in anticancer drug discovery, with extensive research available on the closely related 1H-indole-2-carbohydrazide and 1H-indole-3-carbohydrazide isomers.
This document will, therefore, serve as a representative guide, providing detailed application notes and protocols based on the development of novel anticancer agents from these extensively studied indole-2 and indole-3-carbohydrazide derivatives. The principles, experimental methodologies, and data analysis techniques described herein are directly applicable to the investigation of derivatives from the this compound scaffold.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including potent anticancer properties.[1][2][3] The incorporation of a carbohydrazide moiety at various positions on the indole ring creates versatile intermediates for the synthesis of diverse heterocyclic systems. These derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines through multiple mechanisms of action, such as tubulin polymerization inhibition, caspase activation, and disruption of angiogenesis.[1][4][5]
This application note provides an overview of the synthesis, in vitro evaluation, and mechanistic studies of novel anticancer agents derived from 1H-indole-carbohydrazides.
Synthetic Strategy: From Indole to Bioactive Derivatives
A common and effective strategy for synthesizing novel anticancer agents from 1H-indole-carbohydrazides involves a multi-step process beginning with the corresponding indole carboxylic acid. The general workflow involves the esterification of the indole carboxylic acid, followed by hydrazinolysis to yield the key 1H-indole-carbohydrazide intermediate. This intermediate is then typically condensed with a variety of substituted aldehydes or other electrophilic reagents to generate a library of derivatives.
Quantitative Data Summary: In Vitro Cytotoxicity
The synthesized derivatives are typically screened against a panel of human cancer cell lines to determine their cytotoxic potential. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.
Table 1: Cytotoxicity of Indole-2-Carbohydrazide Derivatives
| Compound | Target/Mechanism | Cancer Cell Line | IC50 / LC50 (µM) | Reference |
| 6i | Tubulin Inhibitor | COLO 205 (Colon) | 0.071 | [1] |
| SK-MEL-5 (Melanoma) | 0.075 | [1] | ||
| MDA-MB-435 (Melanoma) | 0.259 | [1] | ||
| MDA-MB-231 (Breast) | 0.16 | [1] | ||
| 6j | Tubulin Inhibitor | MDA-MB-231 (Breast) | 4.13 | [1] |
| 4e | Apoptosis Inducer | MCF-7 (Breast) | 0.57 | [2] |
| HCT116 (Colon) | 1.95 | [2] | ||
| A549 (Lung) | 3.49 | [2] | ||
| 24f | VEGFR-2 Inhibitor | HCT116 (Colon) | 8.1 (GI50) | [5] |
| SW480 (Colon) | 7.9 (GI50) | [5] |
Table 2: Cytotoxicity of Indole-3-Carbohydrazide Derivatives
| Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| 4d (4-Cl) | Procaspase Activator | SW620 (Colon) | 0.011 - 0.001 | [4] |
| PC-3 (Prostate) | 0.011 - 0.001 | [4] | ||
| NCI-H23 (Lung) | 0.011 - 0.001 | [4] | ||
| 4f (4-NO2) | Procaspase Activator | SW620 (Colon) | 0.011 - 0.001 | [4] |
| PC-3 (Prostate) | 0.011 - 0.001 | [4] | ||
| NCI-H23 (Lung) | 0.011 - 0.001 | [4] | ||
| 4g-i (2-OH) | Procaspase Activator | SW620, PC-3, NCI-H23 | 0.56 - 0.83 | [4] |
Experimental Protocols
Protocol 4.1: General Synthesis of 1H-Indole-2-carbohydrazide (Intermediate)
-
Esterification: A solution of 1H-indole-2-carboxylic acid in absolute ethanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for 8-12 hours. After cooling, the solvent is evaporated under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The resulting ethyl 1H-indole-2-carboxylate is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated.
-
Hydrazinolysis: The crude ethyl 1H-indole-2-carboxylate is dissolved in ethanol. Hydrazine hydrate (80-99%) is added in excess, and the reaction mixture is refluxed for 12-24 hours.[1] The completion of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield 1H-indole-2-carbohydrazide.
Protocol 4.2: Synthesis of (E)-N'-benzylidene-1H-indole-carbohydrazide Derivatives
-
A mixture of 1H-indole-carbohydrazide (1 mmol) and a substituted aromatic aldehyde (1 mmol) is dissolved in absolute ethanol.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The mixture is refluxed for 4-8 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to afford the pure derivative.[6]
Protocol 4.3: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cells (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are prepared in the culture medium. The cells are treated with various concentrations of the compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.[2]
Signaling Pathway and Mechanism of Action
Several indole carbohydrazide derivatives exert their anticancer effects by targeting the microtubule network, which is crucial for cell division. These agents can bind to tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle. This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).
Further mechanistic studies can include:
-
Cell Cycle Analysis: Using flow cytometry to confirm the G2/M phase arrest.[1]
-
Apoptosis Assays: Annexin V/PI staining to detect and quantify apoptotic cells.[2]
-
Tubulin Polymerization Assays: In vitro assays to directly measure the inhibitory effect on tubulin assembly.
-
Molecular Docking: Computational studies to predict the binding mode of the derivatives to their target protein, such as the colchicine binding site of tubulin.[1]
References
- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1 H-indol-3-carbohydrazides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Activity Assays of 1H-Indole-7-Carbohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the antimicrobial activity of 1H-indole-7-carbohydrazide derivatives. The protocols outlined below are standard methodologies for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of novel chemical entities.
Data Presentation: Antimicrobial Activity of Indole Carbohydrazide Derivatives
The following tables summarize the in vitro antimicrobial activity of a series of novel indole carbohydrazide derivatives against a panel of pathogenic bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of a compound that prevents visible growth of a microorganism.[1]
Table 1: Antibacterial Activity (MIC in µg/mL) of Indole-2-Carbohydrazide Derivatives [1]
| Compound | Staphylococcus aureus | Escherichia coli | Salmonella Typhi |
| 3a | 6.25 | 12.5 | 6.25 |
| 3b | 6.25 | 12.5 | 6.25 |
| 4e | 6.25 | 12.5 | 6.25 |
| 5a | 3.12 | 6.25 | 3.12 |
| 5b | 1.56 | 3.12 | 1.56 |
| 5c | 1.56 | 3.12 | 1.56 |
| 5e | 3.12 | 6.25 | 3.12 |
| Ciprofloxacin | 6.25 | 6.25 | 6.25 |
Table 2: Antifungal Activity (MIC in µg/mL) of Indole-2-Carbohydrazide Derivatives [1]
| Compound | Candida albicans | Aspergillus flavus | Aspergillus niger |
| 3a | 12.5 | 25 | 25 |
| 3b | 12.5 | 25 | 25 |
| 4e | 12.5 | 12.5 | 12.5 |
| 5a | 6.25 | 12.5 | 12.5 |
| 5b | 3.12 | 6.25 | 6.25 |
| 5c | 3.12 | 6.25 | 6.25 |
| 5e | 6.25 | 12.5 | 12.5 |
| Fluconazole | 6.25 | 12.5 | 12.5 |
Table 3: Antifungal Activity (EC50 in µg/mL) of Indole-Carbohydrazide Hybrids [2]
| Compound | Colletotrichum fructicola | Gibberella zeae |
| b6 | 3.39 | 3.49 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[3]
Materials:
-
Test compounds (this compound derivatives)
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculums (0.5 McFarland standard)
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth with DMSO)
-
Incubator
Procedure:
-
Preparation of Test Compounds: Dissolve the synthesized indole carbohydrazide derivatives in DMSO to a stock concentration of 10 mg/mL.
-
Serial Dilutions:
-
Add 100 µL of sterile MHB or SDB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the stock solution of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).
-
-
Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁷ CFU/mL for yeast). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well from 1 to 11. Do not inoculate the sterility control well (well 12).
-
Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Agar Well Diffusion Assay
This method is a qualitative or semi-quantitative test to determine the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.
Materials:
-
Test compounds
-
DMSO
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Standardized microbial inoculums (0.5 McFarland standard)
-
Sterile cork borer (6-8 mm diameter)
-
Positive control antibiotics
Procedure:
-
Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify under sterile conditions.
-
Inoculum Spreading: Aseptically spread a standardized microbial inoculum (0.5 McFarland) evenly over the entire surface of the agar plates using a sterile cotton swab.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Application of Test Compounds: Add a fixed volume (e.g., 50-100 µL) of the dissolved test compound (at a known concentration) into each well. A well with DMSO and another with a standard antibiotic serve as negative and positive controls, respectively.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).
Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC broth microdilution assay
-
Sterile agar plates (MHA or SDA)
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Subculturing from MIC wells: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (the MIC well and the wells with higher concentrations).
-
Plating: Spot-plate the aliquot onto a fresh, sterile agar plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.
-
Determining MBC: After incubation, observe the plates for colony growth. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Visualizations
The following diagrams illustrate the experimental workflow for screening the antimicrobial activity of this compound derivatives.
Caption: Experimental workflow for antimicrobial screening.
Caption: Broth microdilution MIC determination workflow.
References
Application Notes and Protocols for Enzyme Inhibition Studies with Indole Carbohydrazides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Indole carbohydrazide derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities often stem from their ability to inhibit various enzymes implicated in a range of diseases. This document provides an overview of the application of indole carbohydrazide derivatives as enzyme inhibitors and detailed protocols for their study. While specific data for 1H-indole-7-carbohydrazide is limited in the public domain, the methodologies described herein are broadly applicable to this and related indole carbohydrazide scaffolds.
Derivatives of indole-2-carbohydrazide and indole-3-carbohydrazide have demonstrated inhibitory activity against several key enzyme targets, including those involved in cancer, neurodegenerative diseases, and inflammation.[1][2][3][4] These compounds serve as valuable scaffolds for the development of novel therapeutic agents.[5]
Key Enzyme Targets and Biological Activities
Indole carbohydrazide derivatives have been reported to inhibit a variety of enzymes, demonstrating their potential in different therapeutic areas:
-
Anticancer:
-
Tubulin Polymerization: Certain indole-2-carbohydrazide derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, making them potential anticancer agents.[2][6]
-
Caspase Activation: Some N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides have been found to act as procaspase activators, inducing apoptosis in cancer cells.[1]
-
VEGFR-2 Inhibition: Novel indole-2-carbohydrazide derivatives have exhibited anti-angiogenic properties by inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and its downstream signaling pathways.[7]
-
-
Anti-Alzheimer's Disease:
-
Cholinesterases (AChE and BuChE): Indole-isoxazole carbohydrazide derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes central to the pathology of Alzheimer's disease.[3]
-
BACE1 Inhibition: Some of these derivatives also show promising inhibitory potential against beta-secretase 1 (BACE1), another key enzyme in Alzheimer's disease.[3]
-
-
Anti-inflammatory:
-
Cyclooxygenase (COX): Indole acetohydrazide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.[4]
-
-
Other Potential Applications:
Data Presentation: Enzyme Inhibition Data for Indole Carbohydrazide Derivatives
The following tables summarize representative quantitative data for the inhibitory activity of various indole carbohydrazide derivatives against different enzyme targets.
Table 1: Anticancer Activity of Indole Carbohydrazide Derivatives
| Compound Class | Target Enzyme/Process | Cell Line | IC50 / GI50 (µM) | Reference |
| (E)-N'-benzylidene-carbohydrazides | Cytotoxicity | SW620, PC-3, NCI-H23 | 0.001 - 0.83 | [1] |
| Furanyl/Thiophenyl-3-phenyl-1H-indole-carbohydrazides | Tubulin Polymerization | COLO 205, SK-MEL-5 | 0.071 - 0.075 | [2] |
| N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazide | Cytotoxicity | Various Cancer Cell Lines | < 0.4 | [6] |
| Indole-2-carbohydrazide Derivatives | Cytotoxicity | HCT116, SW480 | 7.9 - 8.1 | [7] |
Table 2: Anti-Alzheimer's Disease Activity of Indole-Isoxazole Carbohydrazide Derivatives
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
| Indole-isoxazole carbohydrazide 5d | Acetylcholinesterase (AChE) | 29.46 ± 0.31 | Competitive | [3] |
| Indole-isoxazole carbohydrazide 5j | Beta-secretase 1 (BACE1) | 1.99 ± 0.15 | - | [3] |
| Indole-isoxazole carbohydrazide 5d | Beta-secretase 1 (BACE1) | 2.85 ± 0.09 | - | [3] |
Experimental Protocols
Protocol 1: General Synthesis of N'-Substituted Indole Carbohydrazides
This protocol describes a general method for the synthesis of N'-substituted indole carbohydrazides, which are common starting points for creating diverse libraries of potential enzyme inhibitors.
Workflow for Synthesis of N'-Substituted Indole Carbohydrazides
Caption: Synthetic scheme for N'-substituted indole carbohydrazides.
Materials:
-
Appropriate indole carboxylic acid ester (e.g., methyl 1H-indole-2-carboxylate or ethyl 1H-indole-3-carboxylate)
-
Hydrazine hydrate (99%)
-
Ethanol
-
Substituted aromatic or heterocyclic aldehyde
-
Glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Synthesis of Indole Carbohydrazide:
-
Dissolve the indole carboxylic acid ester in a minimal amount of ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold water, and dry to obtain the indole carbohydrazide.[9]
-
-
Synthesis of N'-Substituted Indole Carbohydrazide (Schiff Base):
-
Suspend the synthesized indole carbohydrazide in ethanol or water.
-
Add an equimolar amount of the desired substituted aldehyde.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture, and collect the precipitated product by filtration.
-
Wash the product with a suitable solvent (e.g., cold ethanol) and dry.
-
Purify the product by recrystallization if necessary.[9]
-
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is adapted from methodologies used to screen indole-based compounds for their ability to inhibit AChE.[3]
Workflow for AChE Inhibition Assay
Caption: Workflow for the in vitro AChE inhibition assay.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (this compound or derivatives) dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add in the following order:
-
Tris-HCl buffer
-
DTNB solution
-
Test compound solution (or DMSO for control)
-
AChE enzyme solution
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Tubulin Polymerization Assay
This protocol is based on methods used to evaluate indole derivatives as tubulin polymerization inhibitors.[2][6]
Signaling Pathway for Tubulin Polymerization Inhibition
Caption: Mechanism of tubulin polymerization inhibition.
Materials:
-
Purified tubulin protein
-
GTP (Guanosine triphosphate)
-
General tubulin buffer (e.g., PEM buffer)
-
Fluorescence-based tubulin polymerization assay kit
-
Test compounds (indole carbohydrazide derivatives) dissolved in DMSO
-
Fluorometer or fluorescence plate reader
Procedure:
-
Reconstitute the lyophilized tubulin in the provided buffer on ice.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, GTP, and the fluorescent reporter.
-
Add the test compound or a known inhibitor/promoter as a control (e.g., paclitaxel, colchicine).
-
Equilibrate the plate to 37°C.
-
Initiate tubulin polymerization by adding the cold tubulin solution to each well.
-
Immediately begin monitoring the fluorescence intensity over time at 37°C.
-
The increase in fluorescence corresponds to the rate of tubulin polymerization.
-
Calculate the percentage of inhibition of polymerization for each compound concentration relative to the DMSO control.
-
Determine the IC50 value from the dose-response curve.
Conclusion
The indole carbohydrazide scaffold represents a promising starting point for the design and development of potent and selective enzyme inhibitors for various therapeutic applications. The protocols outlined above provide a framework for the synthesis and biological evaluation of these compounds. Further investigation into the structure-activity relationships of this compound and its derivatives could lead to the discovery of novel drug candidates.
References
- 1. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1 H-indol-3-carbohydrazides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-inflammatory Potential of 1H-indole-7-carbohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial protective mechanism, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents is therefore of significant therapeutic interest. Indole derivatives have emerged as a promising class of compounds with diverse biological activities, including anti-inflammatory effects. This document provides a comprehensive set of protocols for evaluating the anti-inflammatory potential of a novel compound, 1H-indole-7-carbohydrazide, using established in vitro and in vivo models.
The methodologies detailed herein are designed to assess the compound's ability to modulate key inflammatory mediators and pathways. These include the production of prostaglandins, nitric oxide (NO), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Furthermore, protocols to investigate the compound's effect on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response, are described.[1][2]
Part 1: In Vitro Anti-inflammatory Assays
In vitro assays provide a rapid and cost-effective means to screen for the anti-inflammatory activity of a test compound and to elucidate its mechanism of action at the cellular and molecular level.
Inhibition of Cyclooxygenase (COX) Activity
Principle: Cyclooxygenase (COX) enzymes, with their two isoforms COX-1 and COX-2, are key enzymes in the synthesis of prostaglandins (PGs), which are potent inflammatory mediators.[3][4] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily through the inhibition of these enzymes. This assay will determine if this compound can inhibit COX-1 and/or COX-2 activity. A colorimetric COX (ovine) inhibitor screening assay can be utilized for this purpose.[5][6]
Experimental Protocol:
-
Reagent Preparation: Prepare all reagents from a commercial COX inhibitor screening kit according to the manufacturer's instructions. This will typically include assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric substrate.
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions of the test compound.
-
Assay Procedure:
-
Add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well of a 96-well plate.
-
Add the test compound dilutions or a known inhibitor (e.g., celecoxib for COX-2, indomethacin for both) to the respective wells.
-
Incubate for a specified time at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding arachidonic acid.
-
Add the colorimetric substrate, which will react with the peroxidase component of the COX enzyme to produce a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.[6]
-
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2. The selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) can then be calculated.
Data Presentation:
| Compound | Concentration (µM) | % COX-1 Inhibition | % COX-2 Inhibition |
| This compound | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| Indomethacin (Positive Control) | 10 | ||
| Celecoxib (Positive Control) | 10 |
| Compound | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | |||
| Indomethacin | |||
| Celecoxib |
Inhibition of Nitric Oxide (NO) Production in Macrophages
Principle: During inflammation, inducible nitric oxide synthase (iNOS) is expressed in macrophages, leading to the production of large amounts of nitric oxide (NO), a pro-inflammatory mediator.[7] The inhibitory effect of this compound on NO production can be assessed in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[2][8][9] NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[7][8][10]
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in complete DMEM medium.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.[10]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540-550 nm using a microplate reader.[8][10]
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition by the test compound compared to the LPS-stimulated vehicle control.
Data Presentation:
| Compound | Concentration (µM) | Nitrite Concentration (µM) | % NO Inhibition |
| This compound | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| L-NMMA (Positive Control) | 10 | ||
| LPS Control | - | 0% | |
| Vehicle Control | - | - |
Quantification of Pro-inflammatory Cytokines
Principle: Pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, play a pivotal role in orchestrating the inflammatory response. The ability of this compound to suppress the production of these cytokines in LPS-stimulated macrophages can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[11][12]
Experimental Protocol:
-
Cell Treatment: Treat RAW 264.7 cells with this compound and/or LPS as described in the NO inhibition assay (Section 1.2).
-
Supernatant Collection: After the 24-hour incubation period, collect the cell culture supernatants and store them at -80°C until analysis.
-
ELISA:
-
Use commercially available ELISA kits for the specific quantification of murine TNF-α, IL-6, and IL-1β.[11][12]
-
Follow the manufacturer's instructions for the assay procedure, which typically involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, an enzyme conjugate, and a substrate.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the samples from the respective standard curve. Determine the percentage of inhibition of cytokine production for each concentration of the test compound.
Data Presentation:
| Compound | Concentration (µM) | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition | IL-1β (pg/mL) | % Inhibition |
| This compound | 1 | ||||||
| 10 | |||||||
| 50 | |||||||
| 100 | |||||||
| Dexamethasone (Positive Control) | 10 | ||||||
| LPS Control | - | 0% | 0% | 0% | |||
| Vehicle Control | - | - | - | - |
Part 2: In Vivo Anti-inflammatory Assay
In vivo models are essential for evaluating the systemic anti-inflammatory efficacy of a compound in a whole organism.
Carrageenan-Induced Paw Edema in Rodents
Principle: The carrageenan-induced paw edema model is a widely used and reproducible assay for screening acute anti-inflammatory activity.[13][14] The subcutaneous injection of carrageenan into the paw of a rat or mouse induces a biphasic inflammatory response characterized by edema (swelling).[13] The first phase is mediated by histamine and serotonin, while the second, later phase is primarily mediated by prostaglandins.[1]
Experimental Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the animals into groups (n=6 per group):
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Group I: Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Group II: this compound (e.g., 10 mg/kg, p.o.).
-
Group III: this compound (e.g., 20 mg/kg, p.o.).
-
Group IV: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).[13]
-
-
-
Procedure:
-
Measure the initial paw volume (V₀) of the right hind paw of each animal using a plethysmometer.
-
Administer the test compound, positive control, or vehicle orally (p.o.) one hour before the carrageenan injection.[13]
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[13][15]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13]
-
-
Data Analysis:
-
Calculate the paw edema (increase in paw volume) as Vₜ - V₀.
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point using the formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Data Presentation:
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 1h | % Inhibition | Paw Volume Increase (mL) at 3h | % Inhibition | Paw Volume Increase (mL) at 5h | % Inhibition |
| Vehicle Control | - | 0% | 0% | 0% | |||
| This compound | 10 | ||||||
| This compound | 20 | ||||||
| Indomethacin | 10 |
Part 3: Mechanistic Studies - Signaling Pathways
To understand how this compound exerts its anti-inflammatory effects, it is crucial to investigate its impact on key inflammatory signaling pathways.
NF-κB and MAPK Signaling Pathways
Principle: The NF-κB and MAPK signaling pathways are central regulators of the expression of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[1] The activation of these pathways often involves the phosphorylation of key proteins. The effect of this compound on the activation of these pathways can be assessed by Western blotting to detect the levels of phosphorylated proteins.
Experimental Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Trichinella spiralis excretory-secretory proteins induced autophagy via activating AMPK/mTOR pathway and protected gut epithelial barrier | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. benchchem.com [benchchem.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 7-Substituted Indoles
Welcome to the technical support center for the regioselective synthesis of 7-substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the regioselective synthesis of 7-substituted indoles so challenging?
A1: The primary challenge lies in the intrinsic electronic properties of the indole ring. The pyrrole moiety is significantly more electron-rich and nucleophilic than the benzene core. Consequently, electrophilic substitution and many transition-metal-catalyzed C-H functionalization reactions preferentially occur at the C3 and C2 positions.[1][2] Directing a reaction to the less reactive C7 position requires overcoming this inherent reactivity pattern, which presents a significant synthetic hurdle.[2]
Q2: What is the most effective general strategy to achieve C7-selectivity?
A2: The most successful and widely adopted strategy is the use of a directing group (DG) attached to the indole nitrogen (N1). This group coordinates to a transition-metal catalyst, positioning it in close proximity to the C7-H bond. This chelation-assisted approach facilitates site-selective C-H activation and subsequent functionalization at the desired C7 position, effectively overriding the natural C2/C3 reactivity.[3][4] After the reaction, the directing group can often be removed.
Q3: How do I choose the correct directing group and catalyst for my desired C7-functionalization?
A3: The choice of directing group is critical and is typically paired with a specific transition-metal catalyst and reaction type. Sterically demanding groups are often essential for achieving high C7 selectivity.[2]
-
For C7-Arylation:
-
For C7-Alkenylation (Olefination) or C7-Alkylation:
-
For C7-Amidation:
Troubleshooting Guides
Problem 1: Low yield or no reaction in a C7-functionalization attempt.
| Possible Cause | Troubleshooting Steps |
| Impure Starting Materials | Ensure the N-protected indole substrate and coupling partner are pure. Impurities can poison the catalyst. Use freshly distilled solvents and high-purity reagents. |
| Inactive Catalyst | Use a freshly opened or properly stored catalyst. Some catalysts, particularly palladium complexes, can degrade over time. Consider a brief screening of different catalyst precursors (e.g., [RhCp*Cl2]2 vs. Rh(PPh3)3Cl). |
| Suboptimal Reaction Conditions | Systematically optimize temperature, reaction time, and concentration. For C7-functionalization, reactions can be sensitive; a 20°C change in temperature can significantly impact yield.[10] |
| Incorrect Additives | Many C-H activation reactions require specific additives like a silver salt (e.g., AgSbF6) as a halide scavenger or a copper salt (e.g., Cu(OAc)2) as an oxidant.[6][8] Verify that the correct additives are being used at the proper stoichiometry. |
| Poor Directing Group Installation | Confirm the successful installation of the directing group on the indole nitrogen via NMR or LC-MS before proceeding with the C-H activation step. Incomplete protection will lead to a complex mixture of products. |
Problem 2: Poor regioselectivity with significant C2/C3 functionalization.
| Possible Cause | Troubleshooting Steps |
| Insufficient Steric Hindrance | The directing group may not be sterically bulky enough to exclusively direct the catalyst to C7. The N-pivaloyl and N-P(O)tBu2 groups are effective precisely because their size disfavors interaction with the C2-H bond.[2] If using a smaller DG, consider switching to a bulkier alternative. |
| Incorrect Ligand or Catalyst System | The choice of ligand on the metal catalyst can influence regioselectivity. For Pd-catalyzed arylations, pyridine-type ligands have been shown to be crucial for high C7 selectivity.[3][4] A ligand-free system may result in poor selectivity.[11] |
| Reaction Mechanism Competition | The reaction conditions may favor a competing, non-directed pathway (like a standard electrophilic substitution) that attacks the C2 or C3 position. Try lowering the reaction temperature or screening different solvents to suppress side reactions. |
| Electronic Effects of Other Substituents | Strong electron-donating groups elsewhere on the indole ring can enhance the nucleophilicity of the C3 position to a degree that it competes with the directed C7-functionalization. This may require re-evaluation of the overall synthetic strategy. |
Data Presentation
Table 1: Rhodium-Catalyzed C7-Alkenylation of N-Pivaloyl Indoles[7]
This reaction demonstrates the olefination of various substituted N-pivaloyl indoles with methyl acrylate. High yields and excellent C7 selectivity are consistently observed.
| Entry | Indole Substituent | Product | Yield (%) |
| 1 | H | 7-(2-(methoxycarbonyl)vinyl)-1-pivaloyl-1H-indole | 95 |
| 2 | 5-Me | 7-(2-(methoxycarbonyl)vinyl)-5-methyl-1-pivaloyl-1H-indole | 94 |
| 3 | 5-OMe | 7-(2-(methoxycarbonyl)vinyl)-5-methoxy-1-pivaloyl-1H-indole | 91 |
| 4 | 5-Cl | 5-chloro-7-(2-(methoxycarbonyl)vinyl)-1-pivaloyl-1H-indole | 85 |
| 5 | 4-Cl | 4-chloro-7-(2-(methoxycarbonyl)vinyl)-1-pivaloyl-1H-indole | 88 |
| 6 | 6-F | 6-fluoro-7-(2-(methoxycarbonyl)vinyl)-1-pivaloyl-1H-indole | 86 |
Conditions: N-pivaloyl indole (0.2 mmol), methyl acrylate (0.4 mmol), [RhCpCl2]2 (4 mol%), AgSbF6 (16 mol%), Cu(OAc)2·H2O (2.1 equiv), CH2Cl2 (1.0 mL), 80 °C, 36 h.*
Table 2: Ruthenium-Catalyzed C7-Amidation of N-Pivaloyl Indoles[8]
This method shows the C7-amidation using tosylazide as the nitrogen source. The reaction proceeds under mild conditions with high C7 selectivity.
| Entry | Indole Substituent | Product | Yield (%) |
| 1 | H | 1-pivaloyl-7-(tosylamino)-1H-indole | 78 |
| 2 | 5-Me | 5-methyl-1-pivaloyl-7-(tosylamino)-1H-indole | 75 |
| 3 | 5-OMe | 5-methoxy-1-pivaloyl-7-(tosylamino)-1H-indole | 72 |
| 4 | 5-F | 5-fluoro-1-pivaloyl-7-(tosylamino)-1H-indole | 65 |
| 5 | 6-Cl | 6-chloro-1-pivaloyl-7-(tosylamino)-1H-indole | 71 |
| 6 | 3-Me | 3-methyl-1-pivaloyl-7-(tosylamino)-1H-indole | 68 |
Conditions: N-pivaloyl indole (0.25 mmol), tosylazide (0.75 mmol), Ru(OAc)2(p-cymene) (10 mol%), AgSbF6 (20 mol%), TFE (1.0 mL), 40 °C, 24 h.
Experimental Protocols
Protocol 1: General Procedure for Rh-Catalyzed C7-Arylation of N-Phosphine Indoles[5]
This protocol describes a method for the direct arylation of indoles at the C7 position using an N-dicyclohexylphosphine (N-PcHex2) directing group and aryl bromides as the coupling partners.
Step A: Installation of the Directing Group
-
To a solution of the starting indole (5.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) at 0 °C under an argon atmosphere, add n-BuLi (2.5 M in hexanes, 1.05 equiv) dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add dicyclohexylphosphine chloride (PcHex2Cl, 1.05 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the starting indole is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on neutral alumina using a petroleum ether/ethyl acetate gradient to afford the N-PcHex2 substituted indole.
Step B: C7-Arylation Reaction
-
To a 25-mL Schlenk tube, add the N-PcHex2 indole (0.20 mmol, 1.0 equiv), the desired aryl bromide (0.4 mmol, 2.0 equiv), Wilkinson's catalyst (Rh(PPh3)3Cl, 0.012 mmol, 6 mol%), and lithium tert-butoxide (LiOtBu, 0.60 mmol, 3.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous m-xylene (1.0 mL) via syringe.
-
Stir the mixture at 150 °C for 24 hours.
-
Cool the solution to room temperature and remove the solvent under vacuum.
-
Purify the crude residue by column chromatography on silica gel to yield the 7-aryl-N-phosphine indole product.
Protocol 2: General Procedure for Ru-Catalyzed C7-Amidation of N-Pivaloyl Indoles[8]
This protocol details the C7-amidation of N-pivaloyl protected indoles using a ruthenium catalyst and a sulfonyl azide.
-
To a reaction vial, add the N-pivaloyl indole (0.25 mmol, 1.0 equiv), the sulfonyl azide (e.g., tosylazide, 0.75 mmol, 3.0 equiv), Ru(OAc)2(p-cymene) (0.025 mmol, 10 mol%), and AgSbF6 (0.05 mmol, 20 mol%).
-
Add 2,2,2-trifluoroethanol (TFE, 1.0 mL) as the solvent.
-
Seal the vial and place it in a preheated block at 40 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to isolate the 7-amido-N-pivaloyl indole product.
Visualizations: Pathways and Workflows
Caption: Intrinsic vs. Directed Reactivity of the Indole Ring.
Caption: A typical experimental workflow for synthesizing C7-substituted indoles.
Caption: A decision tree for diagnosing common experimental problems.
References
- 1. benchchem.com [benchchem.com]
- 2. A Short Review of C7 – H Bond Functionalization of Indole/Indoline - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodium-catalyzed, P-directed selective C7 arylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C7‐Indole Amidations and Alkenylations by Ruthenium(II) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruthenium(II)-Catalyzed Direct C7-Selective Amidation of Indoles with Dioxazolones at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1H-Indole-7-Carbohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 1H-indole-7-carbohydrazide, particularly focusing on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
The most prevalent and straightforward method for synthesizing this compound is through the hydrazinolysis of a corresponding ester, typically methyl or ethyl 1H-indole-7-carboxylate. This reaction involves heating the indole ester with hydrazine hydrate in a suitable solvent, such as ethanol.[1][2]
Q2: What are the typical yields for the synthesis of indole carbohydrazides?
Yields can vary significantly based on the specific indole isomer, reaction conditions, and purity of starting materials. For related indole carbohydrazides, yields have been reported to be "excellent" under optimized conditions.[1] However, low yields can occur due to several factors.
Q3: What are the primary causes of low yields in this synthesis?
Low yields in the synthesis of this compound can stem from several factors, including:
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Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can lead to incomplete reactions or the formation of side products.[3]
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Instability of Reactants or Intermediates: The indole nucleus can be sensitive to harsh reaction conditions.
-
Purity of Starting Materials: Impurities in the starting indole ester or hydrazine hydrate can interfere with the reaction.[3]
-
Side Reactions: The presence of other functional groups on the indole ring could lead to unwanted side reactions.[3]
Q4: Can alternative methods be used to synthesize this compound?
While the hydrazinolysis of an ester is the most direct route, other methods for creating indole cores, such as the Fischer, Madelung, or Larock indole syntheses, could be adapted to produce a 7-substituted indole that can then be converted to the carbohydrazide.[4] However, these multi-step approaches are generally more complex.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | * Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, extend the heating period. |
| * Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential decomposition of the starting material or product. Refluxing in ethanol (around 80°C) is a common condition.[1] | |
| * Increase Hydrazine Hydrate Stoichiometry: An excess of hydrazine hydrate can help drive the reaction to completion. | |
| Degradation of Starting Material or Product | * Use an Inert Atmosphere: If the indole ring is susceptible to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| * Lower Reaction Temperature: If degradation is suspected, try running the reaction at a lower temperature for a longer duration. | |
| Impure Starting Materials | * Verify Purity: Ensure the purity of the starting 1H-indole-7-carboxylate and hydrazine hydrate using appropriate analytical techniques (e.g., NMR, melting point). |
| * Purify Starting Materials: If necessary, purify the starting materials before use. |
Problem 2: Presence of Significant Impurities in the Product
| Possible Cause | Troubleshooting Step |
| Side Reactions | * Optimize Reaction Conditions: Vary the temperature and reaction time to minimize the formation of side products. |
| * Use Protecting Groups: If there are other reactive functional groups on the indole ring, consider using protecting groups.[3] | |
| Incomplete Workup or Purification | * Improve Workup Procedure: After the reaction, pouring the mixture into an ice/water mixture can help precipitate the product and remove excess hydrazine hydrate.[1] |
| * Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to improve its purity. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for the synthesis of various indole carbohydrazide isomers, which can serve as a starting point for optimizing the synthesis of this compound.
| Indole Carboxylate Precursor | Hydrazine Hydrate (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 1H-indole-3-carboxylate | ~15 | Ethanol | 80 | 2 | Excellent | [1] |
| Ethyl 1H-indole-2-carboxylate | ~15 | Ethanol | 80 | 2 | Excellent | [1] |
| Methyl 1H-indole-2-carboxylate | 3 | Ethanol | Room Temp | 6 | Not specified | [2] |
| 5-Bromo-3-phenyl-1H-indole-2-carboxylate | ~60 | Ethanol | Not specified | Not specified | Not specified | [5] |
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of other indole carbohydrazides.[1][2] Optimization may be required.
Materials:
-
Methyl or Ethyl 1H-indole-7-carboxylate
-
Hydrazine monohydrate (99%)
-
Ethanol
-
Deionized water
-
Ice
Procedure:
-
To a solution of 1H-indole-7-carboxylate (1 equivalent) in a minimal amount of ethanol, add an excess of hydrazine monohydrate (e.g., 15 equivalents).
-
Heat the reaction mixture to reflux (approximately 80°C) with stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into an ice/water mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.
Visualizations
Caption: General synthesis workflow for this compound.
References
- 1. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1H-Indole-7-Carbohydrazide and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1H-indole-7-carbohydrazide and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and its derivatives, offering step-by-step solutions to overcome these challenges.
Issue 1: Low Yield After Purification
Question: My final yield of purified this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low recovery can stem from several factors throughout the purification process. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Reaction:
-
Verify Reaction Completion: Before starting the work-up, ensure the reaction has gone to completion using thin-layer chromatography (TLC). The disappearance of the starting material spot (e.g., methyl 1H-indole-7-carboxylate) is a good indicator.
-
Reaction Conditions: Inadequate reaction time, incorrect temperature, or insufficient hydrazine can lead to incomplete conversion. Consider extending the reaction time or increasing the temperature moderately.
-
-
Loss During Extraction/Washing:
-
Solubility in Aqueous Layers: this compound may have some solubility in the aqueous layers during extraction, especially if the pH is not optimal. Ensure the aqueous layer is saturated with brine to decrease the solubility of the organic product.
-
Emulsion Formation: Emulsions can trap the product. To break emulsions, try adding brine or a small amount of a different organic solvent.
-
-
Loss During Recrystallization:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent even at low temperatures, you will have significant losses in the mother liquor. Test a range of solvents on a small scale.
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped in the crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
-
Loss During Column Chromatography:
-
Streaking on the Column: If the compound streaks on the column, it can lead to broad fractions and difficulty in isolating the pure product. This can be caused by overloading the column or poor solubility in the eluent.
-
Irreversible Adsorption: Some highly polar compounds can bind strongly to silica gel. If you suspect this, consider using a different stationary phase like alumina or a deactivated silica gel.
-
Issue 2: Persistent Impurities in the Final Product
Question: After purification, I still observe impurities in my NMR or LC-MS analysis. How can I identify and remove them?
Answer: The nature of the impurity will dictate the best removal strategy. Common impurities in the synthesis of this compound include unreacted starting materials and by-products.
-
Unreacted Starting Materials:
-
Indole-7-carboxylic Acid/Ester: If the starting ester or the corresponding carboxylic acid (from hydrolysis) is present, a simple acid-base extraction can be effective. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.
-
Excess Hydrazine: Hydrazine is highly polar and can often be removed by washing the organic layer with water or brine.
-
-
By-products:
-
Diacyl Hydrazide Formation: It's possible for one hydrazine molecule to react with two molecules of the indole ester. This impurity will be less polar than the desired product. Column chromatography is typically effective for separation.
-
Degradation Products: Indoles can be sensitive to strong acids and prolonged heating. If you observe colored impurities, this could be a sign of degradation. Minimize exposure to harsh conditions.
-
Issue 3: Product Appears Colored (Pink/Brown) After Purification
Question: My purified this compound has a pink or brownish tint, even though it appears as a single spot on TLC. What causes this and is it a problem?
Answer: The appearance of color in indole derivatives is a common issue, often arising from minor oxidative impurities or degradation products that may not be easily detectable by TLC.
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Oxidation: Indoles can be susceptible to air oxidation, which can lead to the formation of colored impurities.
-
Solution: Try to handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during heating steps. Storing the final product under an inert atmosphere and protected from light can also help prevent discoloration over time.
-
-
Acid Sensitivity: Traces of acid can catalyze polymerization or degradation of indoles, leading to colored products.
-
Solution: If using silica gel chromatography, consider neutralizing the silica gel by pre-treating it with a solution of your eluent containing a small amount of a volatile base like triethylamine (0.1-1%). Alternatively, use a less acidic stationary phase like neutral alumina.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification strategy for this compound?
A1: A multi-step approach is often the most effective:
-
Initial Work-up: After the reaction, perform a liquid-liquid extraction to remove water-soluble impurities like excess hydrazine. Washing the organic layer with brine can further aid in removing water.
-
Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization is an excellent method for obtaining highly pure material.
-
Column Chromatography: If recrystallization is ineffective or if there are multiple closely related impurities, column chromatography is the method of choice.
Q2: What are some recommended solvent systems for column chromatography of this compound?
A2: The polarity of this compound is relatively high due to the carbohydrazide group. A good starting point for developing a solvent system for silica gel chromatography would be a mixture of a non-polar and a polar solvent.
| Solvent System Components | Typical Ratios (v/v) | Notes |
| Ethyl Acetate / Hexane | 1:1 to 100% Ethyl Acetate | A good starting point. Increase the proportion of ethyl acetate to increase the polarity of the eluent. |
| Dichloromethane / Methanol | 99:1 to 90:10 | A more polar system. Useful if the compound is not moving from the baseline in ethyl acetate/hexane. |
Q3: What are some suitable solvents for recrystallizing this compound?
A3: The choice of solvent is crucial and should be determined experimentally on a small scale.
| Solvent | Suitability |
| Ethanol | Often a good choice for polar compounds. |
| Methanol | Similar to ethanol, but the compound may be more soluble. |
| Isopropanol | Can be a good alternative to ethanol. |
| Ethyl Acetate | May be suitable, but solubility might be high. |
| Ethanol/Water | A solvent-antisolvent system that can be very effective. Dissolve in hot ethanol and add water dropwise until turbidity persists. |
Q4: My indole derivative seems to be degrading on the silica gel column. What can I do?
A4: Indole derivatives can be sensitive to the acidic nature of silica gel.
-
Deactivate the Silica: Prepare a slurry of your silica gel in the initial eluent and add 1% triethylamine. This will neutralize the acidic sites on the silica.
-
Use Alumina: Neutral or basic alumina can be a good alternative stationary phase for acid-sensitive compounds.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from its corresponding methyl ester.
Materials:
-
Methyl 1H-indole-7-carboxylate
-
Hydrazine monohydrate (a large excess, e.g., 10-20 equivalents)
-
Ethanol
Procedure:
-
Dissolve methyl 1H-indole-7-carboxylate in a minimal amount of ethanol in a round-bottom flask.
-
Add a large excess of hydrazine monohydrate to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum.
Protocol 2: Purification by Recrystallization
-
Place the crude this compound in a flask.
-
Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling while stirring.
-
Continue adding the solvent portion-wise until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for choosing a purification strategy.
"improving the solubility and stability of 1H-indole-7-carbohydrazide"
Welcome to the technical support center for 1H-indole-7-carbohydrazide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a polar molecule and is expected to have limited solubility in nonpolar organic solvents. Its solubility is generally higher in polar aprotic solvents like DMSO and DMF, and to a lesser extent, in polar protic solvents like ethanol, especially with heating. Aqueous solubility is expected to be low but can be influenced by pH.
Q2: How can I prepare a stock solution of this compound?
A2: For most biological assays, a high-concentration stock solution is typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO). It is recommended to start with a small amount of the compound and vortex thoroughly. Gentle heating and sonication can also aid in dissolution. For in vivo studies, formulation strategies such as co-solvents or cyclodextrins may be necessary.
Q3: What are the primary stability concerns for this compound?
A3: The main stability concerns for this compound are its susceptibility to oxidation and hydrolysis. The indole ring is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. The carbohydrazide group can undergo hydrolysis, particularly under acidic or basic conditions.
Q4: How should I store solutions of this compound?
A4: To ensure the stability of your solutions, it is recommended to store them at -20°C or -80°C in tightly sealed vials, protected from light. For long-term storage, consider aliquoting the stock solution to minimize freeze-thaw cycles. Purging the vial with an inert gas like argon or nitrogen before sealing can also help prevent oxidation.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Symptoms:
-
The compound does not fully dissolve in the aqueous buffer, resulting in a cloudy suspension or visible precipitate.
-
Inconsistent results in biological assays due to undissolved compound.
Possible Causes:
-
Low intrinsic aqueous solubility of this compound.
-
The pH of the buffer is not optimal for solubility.
-
Precipitation of the compound upon dilution of an organic stock solution into the aqueous buffer.
Troubleshooting Steps:
-
pH Adjustment: The solubility of this compound can be pH-dependent due to the presence of the ionizable hydrazide and indole groups. Systematically test the solubility at different pH values to find the optimal range.
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), into your aqueous buffer can significantly enhance solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin for this purpose.
Issue 2: Compound Degradation in Solution
Symptoms:
-
Appearance of new peaks in HPLC analysis of the solution over time.
-
A decrease in the peak area of the parent compound in chromatograms.
-
Discoloration of the solution (e.g., turning yellow or brown).
-
Loss of biological activity in assays.
Possible Causes:
-
Oxidation: The indole ring is susceptible to oxidation, which can be triggered by exposure to atmospheric oxygen, light, or trace metal contaminants.
-
Hydrolysis: The carbohydrazide moiety can be hydrolyzed, especially in non-neutral pH conditions and at elevated temperatures.
-
Photodegradation: Exposure to UV or ambient light can cause degradation of the molecule.
Troubleshooting Steps:
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.
-
Use of Antioxidants: The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the solution can help to mitigate oxidative degradation.
-
Control of pH: Maintain the pH of the solution within a stable range, as determined by stability studies. Buffering the solution can help prevent pH shifts that might accelerate hydrolysis.
-
Degas Solvents: For sensitive experiments, using degassed solvents can help to minimize the amount of dissolved oxygen and reduce the risk of oxidation.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Notes |
| Water (pH 7) | < 0.1 mg/mL | Very slightly soluble. |
| Phosphate Buffered Saline (PBS) | < 0.1 mg/mL | Similar to water. |
| Ethanol | ~1-5 mg/mL | Slightly soluble, improved with heating. |
| Methanol | ~1-5 mg/mL | Slightly soluble. |
| Dimethyl Sulfoxide (DMSO) | > 25 mg/mL | Freely soluble. |
| N,N-Dimethylformamide (DMF) | > 25 mg/mL | Freely soluble. |
| Acetonitrile | < 1 mg/mL | Slightly soluble. |
| Dichloromethane | < 0.1 mg/mL | Practically insoluble. |
Note: These are estimated values based on the chemical structure and data for similar compounds. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 3, 5, 7, 9).
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant from each vial.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC).
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Construct a calibration curve with known concentrations of the compound to determine the solubility in each buffer.
-
Protocol 2: Forced Degradation Study
-
Preparation of Samples:
-
Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl to the sample solution. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add an equal volume of 1 M NaOH to the sample solution. Incubate at 60°C for various time points.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the sample solution. Keep at room temperature for various time points.
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for a set period. Also, heat a solution of the compound.
-
Photodegradation: Expose a solution of the compound to a UV lamp or direct sunlight. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to an appropriate concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method to separate the parent compound from its degradation products.
-
Determine the percentage of degradation and identify the major degradation products by comparing the chromatograms of the stressed samples with that of an unstressed control.
-
Visualizations
Caption: Workflow for solubility and stability testing.
Caption: Proposed degradation pathways for this compound.
Technical Support Center: Troubleshooting Side Reactions in Indole-7-Carboxylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during indole-7-carboxylation. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for introducing a carboxyl group at the C7 position of indole?
The most prevalent and effective method for indole-7-carboxylation is directed ortho-metalation (DoM) . This strategy involves a three-step sequence:
-
N-Protection: The indole nitrogen is first protected with a suitable directing group.
-
Directed Lithiation: A strong organolithium base is used to selectively deprotonate the C7 position, guided by the N-protecting group.
-
Carboxylation: The resulting C7-lithiated indole is quenched with an electrophilic carbon dioxide source, such as solid CO₂ (dry ice) or gaseous CO₂, to form the carboxylate, which is then protonated to yield indole-7-carboxylic acid.
Q2: Why is N-protection of the indole necessary for C7-carboxylation via lithiation?
The proton on the indole nitrogen (N-H) is significantly more acidic than the protons on the carbon atoms of the ring. Without a protecting group, a strong base would simply deprotonate the nitrogen, preventing the desired C-H activation at the C7 position.[1] The protecting group not only prevents N-H deprotonation but also serves as a directing group to guide the organolithium base to the adjacent C7 position for selective deprotonation.[2]
Q3: What are the most common side reactions observed during indole-7-carboxylation using the directed ortho-metalation strategy?
The primary side reactions include:
-
Poor regioselectivity: Lithiation and subsequent carboxylation at other positions, most commonly C2.
-
Formation of di-lithiated species: This can lead to dicarboxylation or other byproducts.
-
Incomplete carboxylation: The C7-lithiated intermediate may be quenched by other electrophiles present in the reaction mixture (e.g., protonated solvent).
-
Decarboxylation: The desired indole-7-carboxylic acid product can lose CO₂ under certain conditions, particularly during workup or purification.[3]
-
Side reactions related to the directing group: The directing group itself might undergo reaction or its removal could lead to product degradation.
Troubleshooting Guides
Problem 1: Low Yield of Indole-7-carboxylic Acid and Presence of Other Isomers (e.g., Indole-2-carboxylic acid)
Possible Cause: Poor regioselectivity during the lithiation step, leading to the formation of a mixture of lithiated indoles.
Troubleshooting Steps:
-
Choice of N-Protecting Group: The directing group plays a crucial role in determining the site of lithiation. The tert-butoxycarbonyl (Boc) group is often effective in directing lithiation to the C7 position of indolines.[4] For indoles, other directing groups like pivaloyl have been shown to be crucial for high C7 regioselectivity in rhodium-catalyzed C-H functionalization, a related process.[3]
-
Optimization of Reaction Conditions:
-
Base: sec-Butyllithium (s-BuLi) is often more effective than n-butyllithium (n-BuLi) for achieving C7 lithiation.
-
Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are typically used. The choice of solvent can influence the aggregation state of the organolithium reagent and thus its reactivity and selectivity.
-
Temperature: The lithiation reaction is typically carried out at low temperatures (-78 °C) to control the reaction and prevent side reactions. Maintaining a low temperature throughout the addition of the base is critical.[4]
-
Reaction Time: Insufficient or excessive reaction time for lithiation can impact the yield and selectivity.
-
-
Blocking the C2 Position: If C2 lithiation is a persistent issue, a strategy of blocking the C2 position can be employed. This involves first lithiating at C2, quenching with a removable protecting group (e.g., a silyl group), then proceeding with the C7 lithiation and carboxylation, followed by removal of the C2 blocking group.[5]
Table 1: Comparison of Directing Groups for Regioselective C7-Functionalization of Indoles
| Directing Group | Typical Base | Catalyst (if applicable) | Observed Regioselectivity | Reference |
| tert-Butoxycarbonyl (Boc) | s-BuLi | - | C7 (on indoline) | [4] |
| Pivaloyl | - | Rhodium | C7 | [3] |
| Di-tert-butylphosphinoyl | - | Palladium | C7 | [5][6] |
| Di-tert-butylphosphine | - | Palladium | C7 | [6] |
Problem 2: Significant Recovery of Starting N-Protected Indole
Possible Cause: Incomplete lithiation or premature quenching of the lithiated intermediate.
Troubleshooting Steps:
-
Purity and Titration of Organolithium Reagent: Ensure the organolithium reagent is fresh and has been recently titrated to accurately determine its concentration. Degradation of the reagent will lead to incomplete deprotonation.
-
Strictly Anhydrous Conditions: Water and other protic impurities will quench the organolithium reagent and the lithiated indole. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Solvents must be rigorously dried.
-
Temperature Control: Adding the organolithium base at too high a temperature can lead to side reactions and decomposition of the reagent. Maintain the reaction at -78 °C during the addition.
-
CO₂ Source and Addition:
-
Use a large excess of freshly crushed, high-quality dry ice.
-
Alternatively, bubble dry CO₂ gas through the reaction mixture.
-
Ensure the CO₂ is added to the cold reaction mixture before allowing it to warm up.
-
Problem 3: Product Loss During Workup and Purification (Decarboxylation)
Possible Cause: The indole-7-carboxylic acid is susceptible to decarboxylation, especially in acidic conditions and/or at elevated temperatures.[3]
Troubleshooting Steps:
-
Mild Acidification: During the aqueous workup, carefully acidify the reaction mixture to a pH of around 3-4 using a dilute acid (e.g., 1 M HCl) while keeping the solution cool in an ice bath. Avoid strong acids and high concentrations.
-
Avoid High Temperatures: Concentrate the organic extracts at low temperatures using a rotary evaporator. Avoid heating the purified product for extended periods.
-
Purification Method:
-
Crystallization: This is often the preferred method for purification. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be chosen to allow for slow crystal growth at room temperature or below.[7]
-
Chromatography: If column chromatography is necessary, use a silica gel column and a suitable eluent system. It is advisable to add a small amount of a volatile acid (e.g., 0.1% formic acid) to the eluent to keep the carboxylic acid protonated and prevent streaking on the column. However, be mindful of the potential for on-column degradation.
-
Problem 4: Formation of a Significant Amount of Di-carboxylated Product
Possible Cause: Formation of a di-lithiated indole species.
Troubleshooting Steps:
-
Stoichiometry of the Base: Carefully control the stoichiometry of the organolithium reagent. Use only a slight excess (e.g., 1.1-1.2 equivalents) relative to the N-protected indole.
-
Reaction Time and Temperature: Extended reaction times or allowing the reaction to warm up prematurely can promote further deprotonation at other sites.
Experimental Protocols
Key Experiment: Directed ortho-Lithiation and Carboxylation of N-Boc-indoline (Adapted from a similar procedure for formylation)
This protocol is adapted from a procedure for the C7-formylation of N-Boc-indoline and serves as a representative example for setting up a C7-carboxylation reaction.[4]
Materials:
-
N-Boc-indoline
-
Anhydrous diethyl ether or THF
-
sec-Butyllithium (s-BuLi) in cyclohexane (titrated)
-
Solid carbon dioxide (dry ice), freshly crushed
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with N-Boc-indoline (1.0 eq). Anhydrous diethyl ether is added to dissolve the starting material.
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of s-BuLi (1.1 eq) in cyclohexane is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for an additional 2 hours.
-
Carboxylation: A large excess of freshly crushed dry ice is added in several portions to the cold, stirred reaction mixture. The reaction is allowed to slowly warm to room temperature overnight.
-
Work-up: The reaction is quenched with water. The layers are separated, and the aqueous layer is acidified to pH ~3 with 1 M HCl. The acidified aqueous layer is then extracted with ethyl acetate (3 x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system.
Visualizations
Experimental Workflow for Indole-7-Carboxylation via Directed Ortho-Metalation
Caption: Experimental workflow for indole-7-carboxylation.
Troubleshooting Logic for Poor Regioselectivity
References
- 1. researchgate.net [researchgate.net]
- 2. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Coupling with 1H-Indole-7-carbohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-indole-7-carbohydrazide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when coupling this compound?
The most common issues include low product yield, incomplete reactions, and the formation of side products. Specific challenges can arise from the steric hindrance of the indole scaffold and the potential for side reactions involving the indole nitrogen. Careful optimization of coupling agents, reaction times, and temperature is crucial for success.
Q2: How can I minimize the formation of azine byproducts?
Azine formation (R₂C=N-N=CR₂) can occur when the hydrazone product reacts with a second equivalent of the carbonyl compound. To minimize this, it is recommended to use a slight excess of the this compound (1.1-1.2 equivalents) relative to the carbonyl compound. Additionally, slow addition of the carbonyl compound to the reaction mixture can help keep its concentration low and disfavor azine formation.[1]
Q3: My hydrazone product appears to be degrading. What are the likely causes and how can I prevent this?
Hydrazones can be susceptible to oxidation and hydrolysis.[1] Degradation can be catalyzed by residual acid or base from the synthesis. To prevent this, ensure the purified hydrazone is stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept at a low temperature.[1]
Q4: What is the optimal pH for hydrazone formation with this compound?
The reaction to form a hydrazone is typically acid-catalyzed. A slightly acidic pH of 4-6 is generally optimal for hydrazone formation.[1] Strongly acidic conditions should be avoided as they can lead to hydrolysis of the product.[1] A few drops of acetic acid can be used as a catalyst.[1]
Q5: Are there specific safety precautions for working with hydrazides?
Yes, hydrazine and its derivatives are often toxic and can be corrosive.[1] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inefficient Coupling Reagent | For amide bond formation, consider using more efficient coupling reagents like HATU, HBTU, or TBTU, which are known to accelerate the reaction rate.[2] For hydrazone formation, ensure an appropriate acid catalyst (e.g., acetic acid) is present.[1] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the reaction has stalled, consider increasing the reaction time or temperature. |
| Steric Hindrance | The indole scaffold may present steric challenges. Using a less hindered coupling partner or a more potent coupling reagent can help overcome this. |
| Poor Solubility of Starting Materials | Ensure that both this compound and the coupling partner are fully dissolved in the reaction solvent. Sonication or gentle heating may be necessary. Common solvents for such reactions include DMF, DCM, and THF. |
| Product Hydrolysis | During workup, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to remove any excess acid and prevent product hydrolysis.[1] |
Issue 2: Formation of Multiple Products/Impurities
| Possible Cause | Troubleshooting Step |
| Azine Formation | As mentioned in the FAQs, use a slight excess of this compound and add the carbonyl compound slowly to the reaction mixture.[1] |
| Side Reactions with the Indole NH | If side reactions are observed at the indole nitrogen, consider using an N-protected indole derivative if the specific application allows. |
| Degradation of Starting Material or Product | Ensure the quality of the starting materials. Purify the this compound if necessary. Protect the reaction from air and light if oxidation is suspected.[1] |
| Racemization (for chiral coupling partners) | For amide couplings involving chiral centers, the addition of a racemization suppressant like HOBt or Cl-HOBt is recommended.[3] |
Data Presentation: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Typical Reaction Time | Relative Efficiency | Notes |
| HATU | 2-6 hours | High | Highly effective, especially for hindered couplings.[4] |
| EDC/HOBt | 18-24 hours | Moderate | A cost-effective option for more reactive amines.[4] |
| DCC/HOBt | Variable | Moderate | Can lead to the formation of a dicyclohexylurea (DCU) byproduct which may complicate purification.[2] |
| Carbonyldiimidazole (CDI) | Variable | Moderate | Generally used for simpler couplings.[2] |
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis with an Aldehyde
-
Dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol).
-
Add the aldehyde (0.9 equivalents) to the solution.
-
Add a catalytic amount of acetic acid (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with a cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Amide Coupling with a Carboxylic Acid using HATU
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.0-1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
Stir the mixture for 5-10 minutes to allow for the activation of the carboxylic acid.
-
Add a solution of this compound (1.0-1.2 equivalents) in anhydrous DMF.
-
Stir the reaction at room temperature for 2-6 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for coupling reactions with this compound.
References
Technical Support Center: Addressing Poor Regioselectivity in the Functionalization of the Indole Benzene Ring
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the chemical modification of indoles. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of achieving high regioselectivity during the functionalization of the indole's benzene ring (C4, C5, C6, and C7 positions).
Troubleshooting Guides
This section addresses specific experimental issues related to poor regioselectivity.
Problem 1: My C-H arylation reaction on an N-protected indole is giving a mixture of C4 and C5 isomers, with low overall yield.
-
Possible Cause 1: Suboptimal Catalyst System. The choice of metal catalyst and ligands is critical for directing the reaction to a specific position on the benzene ring.
-
Troubleshooting Step:
-
Catalyst Screening: If using a palladium catalyst for C4-arylation, ensure the appropriate ligand is used. For instance, switching from a general phosphine ligand to a specialized one, or using a different palladium source (e.g., Pd(OAc)₂, Pd(TFA)₂) can significantly alter the regioselectivity.[1][2]
-
Metal Switching: For C5-arylation, copper-based catalysts are often more effective than palladium.[3][4] Consider screening catalysts like Cu(OAc)₂ or CuTC.
-
Additive Effects: The presence of additives can influence the catalytic cycle. For palladium-catalyzed C4-arylation using a transient directing group like glycine, silver trifluoroacetate (AgTFA) is often crucial.[1]
-
-
-
Possible Cause 2: Ineffective or Inappropriate Directing Group. The directing group is paramount in overcoming the inherent reactivity of the indole core and guiding the catalyst to the desired position on the benzene ring.
-
Troubleshooting Step:
-
Directing Group Selection: For C4-arylation, a formyl or pivaloyl group at the C3 position often directs the reaction effectively.[1][3] For C7-functionalization, a pivaloyl or a phosphine-based group on the indole nitrogen is commonly employed.[5][6]
-
Steric and Electronic Tuning: The steric bulk and electronic properties of the directing group can influence regioselectivity. A bulkier directing group may favor functionalization at a less sterically hindered position.
-
-
-
Possible Cause 3: Incorrect Reaction Conditions. Temperature, solvent, and reaction time can all impact the regiochemical outcome.
-
Troubleshooting Step:
-
Solvent Screen: The polarity and coordinating ability of the solvent can affect the stability of intermediates in the catalytic cycle. Screen a range of solvents, from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMAc).
-
Temperature Optimization: Run the reaction at a range of temperatures. Lower temperatures may favor the thermodynamically more stable product, while higher temperatures might overcome activation barriers for a specific regioisomer.
-
-
Problem 2: My reaction to introduce a functional group at the C7 position is failing, and I'm observing functionalization at the C2 position instead.
-
Possible Cause 1: Inherent Reactivity of the C2 Position. The C2 position of the indole ring is often more electronically activated and sterically accessible than the C7 position, especially if the indole nitrogen is unprotected.
-
Troubleshooting Step:
-
Nitrogen Protection/Directing Group: The use of a bulky directing group on the indole nitrogen is often essential to block the C2 position and direct metallation to C7. The N-pivaloyl group is a common and effective choice for rhodium-catalyzed C7-olefination.[5][6]
-
Catalyst Choice: Rhodium and Iridium catalysts are frequently used for C7-functionalization in the presence of a suitable directing group.[5][7][8]
-
-
-
Possible Cause 2: Inadequate Catalyst-Directing Group Interaction. The catalyst may not be effectively coordinating with the directing group to facilitate C-H activation at the C7 position.
-
Troubleshooting Step:
-
Ligand Modification: If applicable to your catalytic system, screen different ligands that might enhance the interaction between the metal center and the directing group.
-
Additive Screening: Certain additives, like silver salts in some rhodium-catalyzed reactions, can act as halide scavengers and promote the formation of the active catalytic species.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to selectively functionalize the benzene ring of indole compared to the pyrrole ring (C2 and C3 positions)?
A1: The pyrrole ring of indole is inherently more electron-rich and thus more nucleophilic than the benzene ring. This makes it more susceptible to electrophilic attack and C-H activation, particularly at the C3 position. Functionalization of the benzene ring requires overcoming this intrinsic reactivity, which is typically achieved by blocking the reactive sites on the pyrrole ring or by using directing groups that guide a catalyst to a specific C-H bond on the benzene moiety.[9]
Q2: What are the most common strategies to achieve regioselective functionalization of the indole benzene ring?
A2: The most prevalent and effective strategies include:
-
Directing Groups: A functional group is installed on the indole scaffold (typically at the N1 or C3 position) that coordinates to a metal catalyst and directs it to a specific C-H bond on the benzene ring through the formation of a stable metallacycle intermediate. Common directing groups include pivaloyl, formyl, and various amides and sulfonyl groups.[1][3][5]
-
Transient Directing Groups: These are directing groups that are formed in situ from the substrate and a reagent (e.g., an amino acid) and are removed during the reaction workup, avoiding the need for separate protection and deprotection steps. Glycine is a common transient directing group used in palladium-catalyzed C4-arylations.[1]
-
Transition-Metal Catalysis: Catalysts based on palladium, rhodium, iridium, ruthenium, and copper are widely used to activate specific C-H bonds. The choice of metal, its oxidation state, and the associated ligands are crucial in determining the regioselectivity.[5][7]
-
Lewis Acid Catalysis: Lewis acids can be used to promote reactions like Friedel-Crafts alkylations, influencing the regioselectivity based on the nature of the Lewis acid and the substrate.[10][11][12][13]
Q3: How do I choose the right directing group for my desired transformation?
A3: The choice of directing group depends on the target position and the reaction type:
-
For C4-functionalization: A formyl or pivaloyl group at the C3 position is often effective for palladium-catalyzed reactions.[1][3]
-
For C5-functionalization: A pivaloyl group at C3 can direct copper-catalyzed arylations to the C5 position.[3][4] A C3-carbonyl group can direct copper-catalyzed C5-alkylation.[14][15]
-
For C7-functionalization: A pivaloyl or a di-tert-butylphosphinyl group on the indole nitrogen (N1) can direct rhodium or palladium catalysts to the C7 position.[5][6]
Q4: Can I achieve functionalization of the indole benzene ring without a directing group?
A4: While more challenging, it is possible under certain conditions. Some methods rely on the inherent electronic biases of the indole nucleus, often requiring specific catalysts or reaction conditions to favor functionalization on the benzene ring over the more reactive pyrrole ring. For instance, certain Friedel-Crafts alkylations can proceed at the C5 position without a directing group. However, for most C-H activation strategies targeting the benzene ring, a directing group is essential for achieving high regioselectivity.
Q5: After successfully functionalizing the indole with the help of a directing group, what are the standard procedures for its removal?
A5: The removal of the directing group is a crucial final step. The conditions for removal depend on the nature of the directing group:
-
Pivaloyl Group (Piv): This is a robust group. Removal from the indole nitrogen can often be achieved using a strong base like lithium diisopropylamide (LDA) or sodium methoxide.[16]
-
Formyl Group: This can be removed under various conditions, including treatment with a strong base or through oxidative or reductive methods, depending on the overall molecular structure.
-
Transient Directing Groups: As the name suggests, these are typically removed during the aqueous workup of the reaction.
Data Presentation
Table 1: Comparison of Regioselectivity in C4-Arylation of 3-Formylindole using a Transient Directing Group.
| Catalyst System | Arylating Agent | Additive | Solvent | C4:Other Isomers Ratio | Yield (%) | Reference |
| Pd(OAc)₂ | 4-Iodotoluene | Glycine, AgTFA | AcOH/HFIP/H₂O | >95:5 | 85 | [1] |
| Pd(OAc)₂ | 4-Iodoanisole | Glycine, AgTFA | AcOH/HFIP/H₂O | >95:5 | 82 | [1] |
| Pd(OAc)₂ | Methyl 4-iodobenzoate | Glycine, AgTFA | AcOH/HFIP/H₂O | >95:5 | 78 | [1] |
Table 2: Influence of Directing Group and Catalyst on the Regioselectivity of Indole Arylation.
| Position | Directing Group | Catalyst | Arylating Agent | Regioselectivity | Yield (%) | Reference |
| C4 | C3-Pivaloyl | Pd(PPh₃)₂Cl₂ | Aryl Iodide | C4 selective | 58-83 | [3] |
| C5 | C3-Pivaloyl | CuTC | Ph₂IOTf | C5 selective | High | [3][4] |
| C7 | N-Pivaloyl | [Cp*RhCl₂]₂ | Aryl Bromide | C7 selective | Good to Excellent | [5][6] |
| C7 | N-P(tBu)₂ | Rh(PPh₃)₃Cl | Aryl Bromide | C7 selective | High | [17] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C4-Arylation of 3-Formylindole using a Transient Directing Group [1]
This protocol describes the arylation of 1-benzyl-1H-indole-3-carbaldehyde with 4-iodotoluene as a representative example.
-
Materials:
-
1-benzyl-1H-indole-3-carbaldehyde
-
4-Iodotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Glycine
-
Silver trifluoroacetate (AgTFA)
-
Acetic acid (AcOH)
-
Hexafluoroisopropanol (HFIP)
-
Water
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
-
Procedure:
-
To an oven-dried screw-cap vial equipped with a magnetic stir bar, add 1-benzyl-1H-indole-3-carbaldehyde (0.2 mmol, 1.0 equiv), 4-iodotoluene (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), glycine (0.04 mmol, 20 mol%), and AgTFA (0.4 mmol, 2.0 equiv).
-
Add a mixture of AcOH/HFIP/H₂O (1.0 mL, in a ratio specified by the original literature, typically favoring HFIP) to the vial.
-
Seal the vial and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the C4-arylated product.
-
Protocol 2: Rhodium-Catalyzed C7-Olefination of N-Pivaloylindole [5][6]
This protocol outlines the olefination of N-pivaloylindole with methyl acrylate.
-
Materials:
-
N-Pivaloylindole
-
Methyl acrylate
-
[Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
Silver trifluoromethanesulfonate (AgOTf) or similar silver salt
-
Copper(II) acetate (Cu(OAc)₂) as an oxidant
-
Dichloromethane (DCM) or another suitable solvent
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
-
Procedure:
-
In a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine N-pivaloylindole (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.008 mmol, 4 mol%), and AgOTf (0.032 mmol, 16 mol%).
-
Add anhydrous solvent (e.g., DCM, 1.0 mL).
-
Add methyl acrylate (0.4 mmol, 2.0 equiv) and Cu(OAc)₂ (0.42 mmol, 2.1 equiv).
-
Seal the tube and heat the mixture at 80 °C for 24-36 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield the C7-olefinated indole.
-
Visualizations
Caption: General experimental workflow for transition-metal-catalyzed C-H functionalization.
Caption: Simplified mechanism of directing group-assisted C-H functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodium-Catalyzed Regioselective C7-Olefination of Indazoles Using an N-Amide Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indole Drug Synthesis Made Easier With Copper Catalyst | Technology Networks [technologynetworks.com]
- 16. sciforum.net [sciforum.net]
- 17. PIII -Chelation-Assisted Indole C7-Arylation, Olefination, Methylation, and Acylation with Carboxylic Acids/Anhydrides by Rhodium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
"refining analytical methods for the detection of 1H-indole-7-carbohydrazide"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analytical detection of 1H-indole-7-carbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for HPLC-UV analysis of this compound?
A1: A good starting point for method development is a reversed-phase HPLC method using a C18 column. A typical setup would involve a gradient elution with a mobile phase consisting of acetonitrile and water (or a buffer like ammonium formate) with a UV detector set to the wavelength of maximum absorbance for the compound.
Q2: How should I prepare my sample of this compound for analysis?
A2: Sample preparation will depend on the matrix. For pure substances, dissolving in a suitable solvent like methanol or acetonitrile is sufficient. For biological matrices, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interferences.
Q3: What are the critical parameters to consider for LC-MS/MS method development?
A3: For LC-MS/MS, key parameters include selecting the appropriate ionization mode (ESI is common for this type of molecule), optimizing the cone voltage and collision energy to achieve the desired fragmentation, and selecting specific precursor and product ion transitions for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM).
Troubleshooting Guides
HPLC-UV Analysis
Issue: Poor peak shape (tailing or fronting)
-
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer:
-
Potential Cause 1: Secondary interactions with the column. The basic nitrogen in the hydrazide group can interact with residual silanols on the silica-based column.
-
Solution: Use a base-deactivated column or add a small amount of a competing base, like triethylamine, to the mobile phase.
-
-
Potential Cause 2: Column overload. Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Potential Cause 3: Mismatched solvent strength. The sample solvent may be too strong compared to the initial mobile phase.
-
Solution: Prepare the sample in the initial mobile phase or a weaker solvent.
-
-
Issue: Inconsistent retention times
-
Question: The retention time for my analyte is shifting between injections. What should I check?
-
Answer:
-
Potential Cause 1: Inadequate column equilibration. The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Increase the column equilibration time between runs.
-
-
Potential Cause 2: Fluctuations in mobile phase composition. The pump may not be mixing the mobile phase components accurately.
-
Solution: Degas the mobile phases and prime the pump. If the problem persists, have the pump serviced.
-
-
Potential Cause 3: Temperature variations. Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
LC-MS/MS Analysis
Issue: Low signal intensity
-
Question: I am not getting a strong signal for this compound in my LC-MS/MS analysis. How can I improve the sensitivity?
-
Answer:
-
Potential Cause 1: Suboptimal ionization. The compound may not be ionizing efficiently in the chosen mode.
-
Solution: Experiment with both positive (ESI+) and negative (ESI-) ionization modes. Adjust the pH of the mobile phase to promote ionization.
-
-
Potential Cause 2: Inefficient fragmentation. The collision energy may not be optimal for generating the desired product ions.
-
Solution: Perform a collision energy optimization experiment by infusing the standard and ramping the collision energy to find the value that gives the highest intensity for the product ions.
-
-
Potential Cause 3: Ion suppression. Components from the sample matrix may be co-eluting with the analyte and suppressing its ionization.
-
Solution: Improve the chromatographic separation to resolve the analyte from interfering matrix components. Enhance the sample cleanup procedure.
-
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 280 nm |
Protocol 2: LC-MS/MS Method for Trace Level Detection
| Parameter | Value |
| LC System | UPLC/UHPLC |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | ESI+ |
| Precursor Ion (m/z) | 176.08 |
| Product Ions (m/z) | 131.05, 104.05 |
| Collision Energy | Optimized for each transition |
Quantitative Data Summary
The following table summarizes hypothetical method validation data for the HPLC-UV protocol described above.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Visualizations
Caption: General workflow for the analytical detection of this compound.
Caption: A decision tree for troubleshooting common analytical issues.
Technical Support Center: Enhancing the Biological Activity of 1H-Indole-7-Carbohydrazide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-indole-7-carbohydrazide and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on strategies to enhance biological activity.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows low biological activity. What are the initial steps to improve its potency?
A1: Low biological activity can stem from several factors including suboptimal interaction with the biological target, poor cell permeability, or metabolic instability. A primary strategy to address this is through structural modification of the parent molecule. Based on structure-activity relationship (SAR) studies of related indole compounds, consider the following modifications:
-
Substitution on the Indole Ring: Introducing electron-donating or electron-withdrawing groups at various positions on the indole nucleus can significantly modulate biological activity. For instance, methoxy-activation of indole-7-carbohydrazides has shown promise in enhancing antioxidant and anticancer properties.
-
Modification of the Carbohydrazide Moiety: The hydrazide group is a key pharmacophore that can be derivatized to form hydrazones, amides, or other related functional groups. Condensation with various aromatic aldehydes to form N'-benzylidene-carbohydrazides is a common and effective strategy.
-
Molecular Hybridization: Combining the this compound scaffold with other known pharmacophores can lead to hybrid molecules with enhanced or dual activities.
Q2: I am observing poor solubility of my synthesized this compound derivatives. How can I address this?
A2: Poor aqueous solubility is a common challenge with indole-based compounds and can limit their bioavailability and efficacy in biological assays. Consider the following troubleshooting steps:
-
Salt Formation: If your derivative has a suitable acidic or basic center, salt formation can significantly improve aqueous solubility.
-
Formulation Strategies: For in vivo studies, consider formulating the compound using techniques such as:
-
Lipid-based delivery systems: Encapsulating the compound in liposomes or nanoemulsions can improve its solubility and absorption.
-
Amorphous solid dispersions: This involves dispersing the compound in a polymer matrix to prevent crystallization and enhance dissolution.
-
Nanoparticles: Reducing the particle size to the nanoscale can increase the surface area and improve the dissolution rate.
-
-
Structural Modification: Introducing polar functional groups, such as hydroxyl or amino groups, to the molecule can enhance its hydrophilicity.
Q3: My compound is active in vitro but shows poor efficacy in vivo. What could be the reason?
A3: A discrepancy between in vitro and in vivo activity often points to issues with the compound's pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
-
Metabolic Instability: The compound may be rapidly metabolized by liver enzymes. Strategies to improve metabolic stability include:
-
Introducing blocking groups (e.g., fluorine) at metabolically labile positions.
-
Modifying the structure to reduce its affinity for metabolic enzymes.
-
-
Poor Absorption: The compound may have low oral bioavailability. In addition to the formulation strategies mentioned in Q2, consider prodrug approaches where a more absorbable moiety is attached to the parent compound and is cleaved in vivo to release the active drug.
-
Efflux Pump Substrate: The compound might be a substrate for efflux pumps like P-glycoprotein, which actively transport it out of cells. Structural modifications can be made to reduce recognition by these transporters.
Troubleshooting Guides
Problem: Low Yield During Synthesis of this compound Derivatives
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider increasing the reaction time or temperature. |
| Suboptimal reaction conditions | Optimize the solvent, temperature, and catalyst (if any). For the synthesis of hydrazones from carbohydrazides, a catalytic amount of acetic acid in a suitable solvent like ethanol is often effective. |
| Degradation of starting materials or product | Ensure the purity of your starting materials. Use anhydrous solvents if the reaction is sensitive to moisture. Protect light-sensitive compounds from light. |
| Difficult purification | Employ different purification techniques such as column chromatography with varying solvent gradients or recrystallization from different solvent systems. |
Problem: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Step |
| Compound precipitation in assay medium | Check the solubility of your compound in the assay buffer. Prepare a stock solution in a suitable solvent (e.g., DMSO) and ensure the final concentration of the solvent in the assay is low and consistent across all experiments. |
| Inaccurate compound concentration | Verify the purity of your compound using techniques like NMR, HPLC, or mass spectrometry. Ensure accurate weighing and dilution of the compound. |
| Cell line variability | Use cells with a consistent passage number. Regularly check for mycoplasma contamination. |
| Assay variability | Include appropriate positive and negative controls in every experiment. Run experiments in triplicate to ensure reproducibility. |
Data Presentation
Table 1: Comparative Anticancer Activity of Selected Indole Derivatives
| Compound ID | Indole Scaffold | R Group | Cell Line | IC50 (µM) | Reference |
| Ref-1 | 1H-indole-2-carbohydrazide | N'-benzylidene | MCF-7 | 11.5 | [1] |
| Ref-2 | 1H-indole-2-carbohydrazide | N'-(4-chlorobenzyl) | MCF-7 | 21.7 | [1] |
| Ref-3 | 5-methoxy-1H-indole-2-carbohydrazide | N'-(4-chlorobenzyl) | MCF-7 | 11.5 | [1] |
| Ref-4 | 1H-indole-2-carbohydrazide | N'-(4-fluorobenzyl) | HCT116 | 9.79 | [1] |
| Ref-5 | This compound | 3-phenyl-4,6-dimethoxy | SH-SY5Y | Promising | |
| Ref-6 | This compound | 2,3-diphenyl-4,6-dimethoxy | AGS | Promising | |
| Ref-7 | This compound | 2,3-diphenyl-4,6-dimethoxy | MDA-MB-231 | Promising |
Note: "Promising" indicates that the source mentions significant activity without providing specific IC50 values.
Experimental Protocols
General Protocol for the Synthesis of N'-Arylmethylene-1H-indole-7-carbohydrazides
This protocol is a generalized procedure and may require optimization for specific derivatives.
-
Synthesis of this compound:
-
To a solution of methyl 1H-indole-7-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (10-20 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain this compound.
-
-
Synthesis of N'-Arylmethylene-1H-indole-7-carbohydrazide:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the desired aromatic aldehyde (1-1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Protocol for In Vitro Anticancer Activity (MTT Assay)
This protocol provides a general guideline for assessing the cytotoxicity of compounds against cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the compound in the growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizations
Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
References
Technical Support Center: Mitigating Off-Target Effects of 1H-Indole-7-Carbohydrazide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate off-target effects encountered during experiments with 1H-indole-7-carbohydrazide derivatives. Given that many indole-based compounds are investigated as kinase inhibitors, this guide draws upon established principles for validating small molecule inhibitors.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a particular concern for this compound derivatives?
A: Off-target effects are unintended interactions between a drug or compound and cellular components other than its primary therapeutic target.[1] For compounds like this compound derivatives, which are often designed as kinase inhibitors, off-target binding is a common issue because many kinases share a highly conserved ATP-binding pocket.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, and an incorrect understanding of the compound's biological function.[1]
Q2: My cells exhibit a phenotype (e.g., unexpected apoptosis, altered morphology) that is inconsistent with the known function of the intended target. Could this be an off-target effect?
A: Yes, this is a classic sign of a potential off-target effect. If the observed phenotype does not align with the established biological role of the primary target, it is crucial to consider that your this compound derivative may be interacting with one or more other cellular proteins.[1] It is essential to perform validation experiments to confirm that the phenotype is a direct result of on-target inhibition.
Q3: How can I proactively assess the potential for off-target effects with my indole derivative before conducting extensive cell-based assays?
A: A proactive, multi-step approach is recommended.
-
In Silico Profiling: Use computational models and databases of known protein structures to predict potential off-target interactions.[4][5] These tools can provide an early warning of likely off-target liabilities.[6]
-
Broad-Panel In Vitro Screening: The most direct method is to screen the compound against a large panel of purified kinases or other potential targets (e.g., GPCRs, ion channels).[4] This provides an experimental profile of the compound's selectivity.
Q4: What are the primary experimental strategies to confirm that an observed cellular effect is due to on-target, rather than off-target, inhibition?
A: Several orthogonal methods should be used to build a strong case for on-target activity:
-
Use a Structurally Unrelated Inhibitor: Treat cells with a different, structurally distinct compound that is known to inhibit the same primary target.[1][4] If both compounds produce the same phenotype, it is more likely to be a genuine on-target effect.[4]
-
Genetic Validation: Employ genetic tools like CRISPR-Cas9 or RNAi to knock down or knock out the intended target protein.[4] The resulting phenotype should mimic the effect observed with your compound.
-
Rescue Experiments: In cells treated with your compound, overexpress a mutated version of the target protein that is resistant to the inhibitor. If this "rescue" reverses the observed phenotype, it provides powerful evidence for an on-target mechanism.[1]
-
Target Engagement Assays: Directly confirm that your compound is binding to its intended target within the complex cellular environment using techniques like the Cellular Thermal Shift Assay (CETSA).[1]
Q5: At what concentration should I use my this compound derivative to minimize off-target effects?
A: You should always use the lowest concentration of the inhibitor that produces the desired on-target effect. It is critical to perform a full dose-response curve to determine the optimal concentration range.[1][4] Concentrations significantly higher than the IC50 or Ki value for the primary target are much more likely to engage lower-affinity off-targets.[1]
Troubleshooting Guide
| Observed Problem | Potential Off-Target Cause | Recommended Solution(s) |
| Unexpected Toxicity/Phenotype | The compound is inhibiting one or more essential off-target proteins (e.g., kinases crucial for cell survival).[1] | 1. Lower the compound concentration to a range just above the on-target IC50. 2. Perform a broad-panel kinase screen to identify potent off-targets. 3. Confirm the phenotype using genetic knockdown (CRISPR/RNAi) of the intended target.[4] |
| Inconsistent Results Across Cell Lines | Cell lines express different levels of the on-target protein and potential off-target proteins, leading to varied responses.[4] | 1. Profile the expression levels of the intended target and known major off-targets in the cell lines being used. 2. Choose cell models with high expression of the on-target and low/no expression of problematic off-targets.[4] |
| Discrepancy Between Biochemical and Cellular Activity | Poor cell permeability or rapid metabolism of the compound prevents it from reaching the intracellular target effectively. | 1. Perform cell permeability assays (e.g., PAMPA). 2. Evaluate the metabolic stability of the compound in cell culture medium or with liver microsomes.[4] |
| Effect is Not Rescued by Overexpressing the Target | The observed phenotype is likely caused by inhibition of an off-target protein, not the intended target. | 1. Use a structurally unrelated inhibitor for the same target to see if it recapitulates the phenotype.[1][4] 2. Use in silico prediction and broad-panel screening to identify the true target responsible for the effect. |
Key Experimental Protocols
Protocol 1: Broad-Panel Kinase Profiling
Objective: To determine the selectivity of a this compound derivative by quantifying its inhibitory activity against a large number of purified protein kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create serial dilutions to generate a range of concentrations for IC50 determination.
-
Assay Plate Setup: In a 384-well plate, add the recombinant kinase, a suitable peptide substrate, and ATP. The final ATP concentration should be close to the Michaelis constant (Km) for each specific kinase to ensure sensitive detection of inhibition.[1]
-
Inhibitor Addition: Add the diluted compound or a vehicle control (DMSO) to the appropriate wells.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Signal Detection: Terminate the reaction and quantify the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).[1]
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the data and fit to a dose-response curve to determine the IC50 value for each kinase.
Sample Data Presentation:
| Kinase Target | IC50 (nM) of Derivative X | Selectivity Ratio (Off-Target IC50 / On-Target IC50) |
| On-Target Kinase A | 15 | 1.0 |
| Off-Target Kinase B | 85 | 5.7 |
| Off-Target Kinase C | 1,250 | 83.3 |
| Off-Target Kinase D | >10,000 | >667 |
| Off-Target Kinase E | 210 | 14.0 |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify that the compound binds to its intended target in a cellular environment.[1]
Methodology:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the desired concentration of the indole derivative or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Harvest and Heat: Harvest and wash the cells. Resuspend them in a lysis buffer containing protease inhibitors. Aliquot the cell lysate into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.[1]
-
Protein Separation: Cool the tubes to room temperature. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated protein by centrifugation.
-
Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Caption: Workflow for investigating and validating potential off-target effects.
Caption: Logic of using orthogonal methods to confirm on-target effects.
Caption: Diagram of on-target vs. off-target pathway inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 1H-Indole-2-Carbohydrazide and -3-Carbohydrazide Isomers
A comprehensive review of the existing scientific literature reveals a significant focus on the biological activities of 1H-indole-2-carbohydrazide and 1H-indole-3-carbohydrazide derivatives, particularly in the realms of anticancer and antimicrobial research. In stark contrast, there is a notable absence of published data on the biological profile of the 1H-indole-7-carbohydrazide isomer, precluding its inclusion in this comparative analysis.
This guide provides a detailed comparison of the reported biological activities of 1H-indole-2-carbohydrazide and 1H-indole-3-carbohydrazide, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Anticancer Activity
Derivatives of both 1H-indole-2-carbohydrazide and 1H-indole-3-carbohydrazide have demonstrated significant potential as anticancer agents, often exhibiting cytotoxic effects against a range of human cancer cell lines.
1H-Indole-2-Carbohydrazide Derivatives
Numerous studies have highlighted the potent antiproliferative activity of 1H-indole-2-carbohydrazide derivatives. These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cells. A notable mechanism of action for some of these derivatives is the inhibition of tubulin polymerization.
Table 1: Anticancer Activity of Selected 1H-Indole-2-Carbohydrazide Derivatives
| Compound ID | Cancer Cell Line | Activity Metric (LC50/IC50) | Reference |
| 6i | COLO 205 (Colon) | 71 nM | [1] |
| SK-MEL-5 (Melanoma) | 75 nM | [1] | |
| MDA-MB-435 | 259 nM | [1] | |
| 27a | A549 (Lung) | Potent inhibitor of tubulin polymerization | [2] |
| 27b | HuCCA-1 (Cholangiocarcinoma) | <0.5 µM | [2] |
| HepG2 (Liver) | 0.34 µM | [2] | |
| 27d | A549 (Lung) | 0.43 µM | [2] |
| 4e | MCF-7 (Breast) | 0.57 µM | [3] |
| HCT116 (Colon) | 1.95 µM | [3] | |
| A549 (Lung) | 3.49 µM | [3] | |
| 4q | MCF-7 (Breast) | 1.01 µM | [3] |
| HCT116 (Colon) | 6.45 µM | [3] | |
| A549 (Lung) | 2.4 µM | [3] |
1H-Indole-3-Carbohydrazide Derivatives
Derivatives of 1H-indole-3-carbohydrazide have also been extensively investigated for their anticancer properties. These compounds have been shown to act as potent pro-apoptotic agents, with some derivatives inhibiting key proteins involved in cancer cell survival, such as Bcl2 and BclxL.[4][5]
Table 2: Anticancer Activity of Selected 1H-Indole-3-Carbohydrazide Derivatives
| Compound ID | Cancer Cell Line | Activity Metric (IC50) | Reference |
| 7a | HT-29 (Colon) | 408 nM | [4] |
| 9a | HT-29 (Colon) | 176 nM | [4] |
| 9c | HT-29 (Colon) | 405 nM | [4] |
| 7c | HT-29 (Colon) | 206 nM | [4] |
| 9d | HT-29 (Colon) | 166 nM | [4] |
| 7h | HT-29 (Colon) | 132 nM | [4] |
Antimicrobial Activity
Both indole carbohydrazide isomers have served as scaffolds for the development of new antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
1H-Indole-2-Carbohydrazide Derivatives
Derivatives of 1H-indole-2-carbohydrazide have shown promising antimicrobial activity. Studies have reported their efficacy against various bacterial and fungal strains, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to standard drugs.
Table 3: Antimicrobial Activity of Selected 1H-Indole-2-Carbohydrazide Derivatives
| Compound ID | Microorganism | Activity Metric (MIC) | Reference |
| 3a, 3b, 4e, 5a, 5b, 5c, 5e | Mycobacterium tuberculosis | 1.56–6.25 µg/mL | [6] |
| 5b, 5c | Staphylococcus aureus | 6.25 µg/mL | [6] |
| 5a, 5e | Escherichia coli | 6.25 µg/mL | [6] |
| 3a, 3b | Candida albicans | 6.25 µg/mL | [6] |
1H-Indole-3-Carbohydrazide Derivatives
While less extensively reported than their anticancer activity, derivatives of 1H-indole-3-carbohydrazide have also been investigated for their antimicrobial potential.
Experimental Protocols
Synthesis of 1H-Indole-Carbohydrazides
The general synthesis of 1H-indole-carbohydrazides involves the reaction of the corresponding indole-carboxylic acid with hydrazine hydrate. The following diagram illustrates a typical synthetic workflow.
Caption: General synthetic scheme for 1H-indole-carbohydrazides.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: A typical workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
References
- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of 7-Substituted Indole Carbohydrazides: A Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel compounds is paramount in the quest for more effective and specific therapeutic agents. This guide provides a comparative analysis of 7-substituted indole carbohydrazides, focusing on their anticancer and antioxidant activities. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate a deeper understanding of how substitutions at the 7-position of the indole ring influence biological outcomes.
Deciphering the Role of the 7-Position Substituent
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on this heterocyclic ring system can dramatically alter a molecule's physicochemical properties and its interaction with biological targets. This guide specifically delves into the impact of modifications at the 7-position of indole carbohydrazides, a class of compounds that has demonstrated promising therapeutic potential.
Anticancer Activity: A Comparative Look
Recent studies have highlighted the anticancer potential of 7-substituted indole carbohydrazides. A key investigation into a series of methoxy-activated indole-7-carbohydrazides revealed their cytotoxic effects against various human cancer cell lines. The data presented below summarizes the anticancer activity of these compounds against SH-SY5Y (neuroblastoma), AGS (gastric adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma) cell lines.
| Compound ID | 7-Substituent | R1 | R2 | Cell Line | IC50 (µM)[1] |
| 1 | OCH3 | Ph | H | SH-SY5Y | >100 |
| AGS | >100 | ||||
| MDA-MB-231 | >100 | ||||
| 2 | OCH3 | Ph | Ph | SH-SY5Y | 85.3 |
| AGS | >100 | ||||
| MDA-MB-231 | >100 | ||||
| 3 | OCH3 | Ph | H | SH-SY5Y | >100 |
| AGS | >100 | ||||
| MDA-MB-231 | >100 | ||||
| 12 | OCH3 | Ph | Ph | SH-SY5Y | 15.2 |
| AGS | 25.8 | ||||
| MDA-MB-231 | 35.1 |
Ph: Phenyl
The data clearly indicates that the nature of the substituents at both the 7-position and other locations on the indole ring significantly influences the anticancer activity. Notably, compound 12 , a 2,3-diphenyl-4,6-dimethoxyindole-7-carbohydrazide, emerged as a promising candidate with potent cytotoxic effects across all three tested cell lines.[1] This suggests that the combination of methoxy groups at the 4 and 6 positions, along with a carbohydrazide moiety at the 7-position, contributes to its enhanced anticancer profile.
Antioxidant Potential: Scavenging Free Radicals
In addition to their anticancer properties, indole derivatives are also recognized for their antioxidant capabilities. The same series of methoxy-activated indole-7-carbohydrazides was evaluated for its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
| Compound ID | 7-Substituent | R1 | R2 | % DPPH Radical Scavenging[1] |
| 1 | OCH3 | Ph | H | 65 |
| 2 | OCH3 | Ph | Ph | 78 |
| 3 | OCH3 | Ph | H | 72 |
| 12 | OCH3 | Ph | Ph | 85 |
The results demonstrate that these compounds possess significant antioxidant activity. Compound 12 again stands out, exhibiting the highest percentage of DPPH radical scavenging, indicating a strong capacity to neutralize free radicals. This dual action of anticancer and antioxidant activity makes such compounds particularly interesting for further investigation, as oxidative stress is often implicated in the pathogenesis of cancer.
Experimental Protocols: A Guide to Reproducibility
To ensure the validity and reproducibility of the presented data, detailed experimental protocols for the key assays are provided below.
Synthesis of Indole-7-Carbohydrazides
The synthesis of the target indole-7-carbohydrazides was achieved through a multi-step process. A general representation of the synthetic workflow is depicted below. For specific details on reagents, reaction conditions, and purification methods, please refer to the source publication.[1]
Caption: General synthetic workflow for indole-7-carbohydrazides.
Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (SH-SY5Y, AGS, MDA-MB-231) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Caption: Workflow of the MTT assay for anticancer activity.
Antioxidant Activity Assay (DPPH Radical Scavenging)
The antioxidant activity was determined by measuring the scavenging of the DPPH radical.
-
Reaction Mixture Preparation: A solution of the test compound in a suitable solvent (e.g., methanol) was mixed with a methanolic solution of DPPH.
-
Incubation: The mixture was shaken and allowed to stand in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution was measured at the characteristic wavelength of DPPH (e.g., 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity was calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Structure-Activity Relationship Insights
The preliminary data presented in this guide suggests several key SAR trends for 7-substituted indole carbohydrazides:
-
Impact of Multiple Substituents: The presence of multiple electron-donating methoxy groups on the indole ring, in conjunction with the carbohydrazide moiety at the 7-position, appears to be beneficial for both anticancer and antioxidant activities.
-
Role of Phenyl Groups: The substitution pattern at the 2 and 3-positions of the indole core also plays a crucial role. The presence of phenyl groups at these positions, as seen in the most active compound 12 , seems to enhance cytotoxicity.
Further research with a broader range of substituents at the 7-position (e.g., halogens, alkyl groups, and other electron-withdrawing or -donating groups) is warranted to build a more comprehensive SAR model. This will enable the rational design of more potent and selective indole carbohydrazide-based therapeutic agents.
Caption: Logical relationship in SAR studies of 7-substituted indole carbohydrazides.
References
"comparing the spectroscopic properties of indole carbohydrazide isomers"
For researchers, scientists, and professionals in drug development, understanding the nuanced structural and electronic properties of pharmacologically relevant molecules is paramount. This guide provides a detailed comparison of the spectroscopic properties of positional isomers of indole carbohydrazide, a scaffold of significant interest in medicinal chemistry. By presenting key experimental data from UV-Vis, fluorescence, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy, this document aims to facilitate the identification, characterization, and further development of indole carbohydrazide-based compounds.
The position of the carbohydrazide group on the indole ring significantly influences the electronic distribution and, consequently, the spectroscopic behavior of the molecule. These differences can be systematically analyzed using a variety of spectroscopic techniques, each providing unique insights into the molecular structure and properties.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for various indole carbohydrazide isomers. It is important to note that a direct, comprehensive comparison is challenging due to the limited availability of data for all parent, unsubstituted isomers under identical experimental conditions. Much of the available literature focuses on substituted derivatives. The data presented here is compiled from various sources and should be interpreted with consideration of the differing experimental contexts.
| Spectroscopic Technique | Indole-2-carbohydrazide Derivatives | Indole-3-carbohydrazide Derivatives | Indole-5-carbohydrazide Derivatives |
| UV-Vis (λmax, nm) | ~217-262 (for substituted indolenines)[1] | ~244-300 (for indole-3-acetaldehyde) | No direct data found for parent isomer. |
| Fluorescence (λem, nm) | Data not available for parent isomer. | Data not available for parent isomer. | Data not available for parent isomer. |
| IR (KBr, cm⁻¹) | N-H (indole): ~3300-3400N-H (hydrazide): ~3200-3350 (asym), ~3100-3280 (sym)C=O (amide I): ~1630-1690N-H bend (amide II): ~1520-1585 | N-H (indole): ~3200-3400N-H (hydrazide): ~3200-3390 (asym), ~3070-3260 (sym)C=O (amide I): ~1635-1650N-H bend (amide II): ~1550-1590[2] | N-H (indole & hydrazide): ~3150-3500C=O (amide I): ~1630-1700[3] |
| ¹H NMR (DMSO-d₆, δ ppm) | Indole N-H: ~11.4-11.6Hydrazide N-H: ~4.8-5.0 (NH₂)Aromatic Protons: ~6.8-7.6 | Indole N-H: ~11.4-11.8Hydrazide N-H: ~11.7-12.0 (CONH), ~8.3-8.7 (-N=CH-)Aromatic Protons: ~7.1-8.3[2] | Indole N-H: ~130-137 (¹⁵N NMR)[3] |
| ¹³C NMR (DMSO-d₆, δ ppm) | C=O: ~162-163Indole C2: ~127-137Indole C3: ~100-110 | C=O: ~161-163Indole C2: ~120-135Indole C3: ~102-113 | Data not available for parent isomer. |
Note: The data for indole-2- and -3-carbohydrazide derivatives are compiled from studies on various substituted analogs, as comprehensive data for the unsubstituted parent compounds is scarce.[1][2][4] The provided ranges indicate the typical chemical shifts and vibrational frequencies observed for these classes of compounds. The data for indole-5-carbohydrazide is based on theoretical expectations and limited experimental information on related structures.[3]
Experimental Protocols
The following sections detail the general methodologies employed for the spectroscopic analysis of indole carbohydrazide isomers.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
-
Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation: Solutions of the indole carbohydrazide isomers are prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 10⁻⁵ M.
-
Measurement: The absorption spectrum is recorded over a wavelength range of 200–400 nm. The solvent is used as a reference. The wavelength of maximum absorption (λmax) is determined.
Fluorescence Spectroscopy
Fluorescence spectroscopy is used to study the emission properties of the compounds after electronic excitation.
-
Instrumentation: A spectrofluorometer equipped with a xenon lamp as the excitation source is commonly employed.
-
Sample Preparation: Solutions are prepared in a fluorescence-grade solvent at a concentration typically in the range of 10⁻⁶ to 10⁻⁵ M.
-
Measurement: An excitation wavelength (λex), usually corresponding to the λmax from the UV-Vis spectrum, is selected. The emission spectrum is then recorded over a suitable wavelength range. The wavelength of maximum emission (λem) is identified.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet.
-
Measurement: The IR spectrum is recorded in the mid-IR region, typically from 4000 to 400 cm⁻¹. The positions of characteristic absorption bands are reported in wavenumbers (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.
-
Sample Preparation: The sample is dissolved in a deuterated solvent, most commonly dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the polar carbohydrazide moiety and has exchangeable protons that can be identified.
-
Measurement: Both ¹H and ¹³C NMR spectra are acquired. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of indole carbohydrazide isomers.
Caption: A logical workflow for the synthesis, purification, and comparative spectroscopic analysis of indole carbohydrazide isomers.
Interpretation of Spectroscopic Differences
The position of the carbohydrazide group on the indole ring has a pronounced effect on the electronic properties and, therefore, the spectroscopic signatures of the isomers.
-
UV-Vis and Fluorescence: The electronic communication between the carbohydrazide group and the indole ring system will vary with the position of substitution. For instance, conjugation effects are expected to be more significant for the 2- and 3-isomers compared to the 5-, 6-, or 7-isomers, where the carbohydrazide is attached to the benzene ring. This difference in conjugation will lead to shifts in the absorption and emission maxima. Generally, increased conjugation leads to a bathochromic (red) shift in the UV-Vis and fluorescence spectra.
-
Infrared (IR) Spectroscopy: The vibrational frequencies of the N-H and C=O bonds in the carbohydrazide moiety can be influenced by intramolecular hydrogen bonding and electronic effects. The position of the carbohydrazide group can alter the potential for such interactions, leading to slight variations in the positions of the corresponding IR bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons and carbons in the indole ring are highly sensitive to the electronic environment. The electron-withdrawing nature of the carbohydrazide group will deshield adjacent protons and carbons, causing them to resonate at higher ppm values. The magnitude of this effect will differ depending on the position of substitution, providing a clear method for distinguishing the isomers. For example, the proton at the C3 position of the indole-2-carbohydrazide will experience a different electronic environment than the proton at the C2 position of indole-3-carbohydrazide.
By carefully analyzing the data from these complementary spectroscopic techniques, researchers can gain a comprehensive understanding of the structural and electronic properties of different indole carbohydrazide isomers, which is crucial for their application in drug design and development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 3-amino-5-fluoro-1H-indole-2-carbohydrazide | 843638-43-7 [smolecule.com]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of 1H-Indole-7-Carbohydrazide Derivatives and Established Anti-Angiogenic Drugs for In Vivo Efficacy
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. This guide provides a comparative overview of the in vivo efficacy of a preclinical 1H-indole-7-carbohydrazide derivative, N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC), against established anti-angiogenic drugs: Bevacizumab, Sorafenib, and Sunitinib. This comparison is tailored for researchers, scientists, and drug development professionals, offering a side-by-side look at their performance based on available experimental data.
While direct in vivo efficacy data for this compound is not extensively documented in publicly available literature, research on its derivatives, such as N-5-BIC, highlights a promising anti-angiogenic potential. This guide will leverage the available preclinical data for this indole derivative and compare it with the well-documented in vivo efficacy of clinically approved anti-angiogenic agents.
Quantitative Efficacy Data
The following tables summarize the in vivo efficacy data for the selected indole carbohydrazide derivative and the established anti-angiogenic drugs. It is crucial to note that the experimental models and methodologies differ, reflecting the different stages of drug development.
Table 1: In Vivo Anti-Angiogenic Activity of N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC)
| Compound | Animal Model | Assay Type | Key Findings |
| N-5-BIC | Chick Embryo | Chorioallantoic Membrane (CAM) Assay | Significant regression in blood vessels compared to the negative control. |
Table 2: In Vivo Antitumor Efficacy of Established Anti-Angiogenic Drugs
| Drug | Animal Model | Cancer Type | Key Findings |
| Bevacizumab | Nude Mice | Human Oral Squamous Cell Carcinoma (HSC-2) Xenograft | Significant tumor growth inhibition compared to control. Combination with S-1 (fluoropyrimidine drug) showed synergistic antitumor effects.[1] |
| Sorafenib | Nude Mice | Glioblastoma (U87MG) Xenograft | Significantly suppressed intracranial glioma growth. Prolonged animal survival.[2] |
| Sunitinib | Nude Mice | Neuroblastoma (SK-N-BE(2)) Xenograft | Significant reduction in primary tumor growth at 20 mg/kg. Inhibited tumor growth, angiogenesis, and metastasis.[3] |
Experimental Protocols
Detailed methodologies are essential for the critical evaluation and replication of experimental findings.
Chick Chorioallantoic Membrane (CAM) Assay for N-5-BIC
The anti-angiogenic activity of N-5-BIC was evaluated using the CAM assay, a widely used in vivo model to study blood vessel formation.
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
-
Windowing: On embryonic day 3 or 4, a small window is made on the eggshell to expose the CAM.
-
Drug Application: A sterile filter paper disc or a biocompatible carrier containing the test compound (N-5-BIC) is placed on the CAM. A negative control (e.g., DMSO) and a positive control (an established anti-angiogenic agent) are also included.
-
Incubation and Observation: The eggs are returned to the incubator for a defined period (e.g., 48-72 hours). The CAM is then observed and photographed under a stereomicroscope.
-
Quantification: The anti-angiogenic effect is quantified by measuring the area of the avascular zone around the filter disc or by counting the number of blood vessel branch points within a defined area.
Murine Xenograft Model for Established Drugs (General Protocol)
The in vivo antitumor efficacy of Bevacizumab, Sorafenib, and Sunitinib is commonly evaluated using xenograft models in immunocompromised mice.
-
Cell Culture: Human cancer cell lines (e.g., HSC-2, U87MG, SK-N-BE(2)) are cultured in vitro under standard conditions.
-
Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Drug Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The drugs are administered according to a specific dose and schedule (e.g., intraperitoneal injection, oral gavage).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight, survival, and metastasis may also be monitored.
-
Immunohistochemistry: At the end of the study, tumors are often excised, and immunohistochemical analysis can be performed to assess microvessel density (e.g., using CD31 staining) and other biomarkers.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by these anti-angiogenic agents and the general workflows of the experimental models.
Caption: VEGF signaling pathway and points of intervention by anti-angiogenic drugs.
Caption: Generalized workflows for the CAM assay and murine xenograft models.
References
- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Indole‐2‐carbohydrazide Derivatives as Anticancer Agents with Anti‐angiogenic and Antiproliferative Activities | Semantic Scholar [semanticscholar.org]
- 3. resource.aminer.org [resource.aminer.org]
"head-to-head comparison of different synthetic routes to 1H-indole-7-carbohydrazide"
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is a cornerstone of innovation. This guide provides a detailed, head-to-head comparison of two prominent synthetic pathways to 1H-indole-7-carbohydrazide, a valuable building block in medicinal chemistry. The comparison focuses on objectivity, supported by experimental data, to inform the selection of the most suitable method based on factors such as overall yield, reaction complexity, and scalability.
Two distinct and effective strategies for the synthesis of this compound are the Leimgruber-Batcho indole synthesis and the Bartoli indole synthesis. Each route offers unique advantages and presents different challenges in its execution.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Leimgruber-Batcho Synthesis | Route 2: Bartoli Indole Synthesis |
| Starting Material | 3-Methyl-2-nitrobenzoic acid | 2-Nitrobenzonitrile |
| Key Intermediates | Methyl 1H-indole-7-carboxylate | 7-Cyano-1H-indole, 1H-Indole-7-carboxylic acid |
| Overall Yield (approx.) | Moderate | Moderate to Good |
| Number of Steps | 3 | 3 |
| Key Reagents | N,N-Dimethylformamide dimethyl acetal (DMFDMA), Raney Nickel, Hydrazine hydrate | Vinylmagnesium bromide, Hydrazine hydrate |
| Scalability | Generally scalable | Scalable, but requires careful handling of Grignard reagent |
| Advantages | High regioselectivity for 7-substituted indoles. | Direct route to 7-substituted indoles, tolerates various functional groups. |
| Disadvantages | Requires handling of potentially hazardous reagents like Raney Nickel. | Requires strict anhydrous conditions for the Grignard reaction. |
Visualizing the Synthetic Pathways
The logical flow of the two synthetic routes, from starting materials to the final product, is depicted in the diagram below.
Caption: A comparative workflow of the Leimgruber-Batcho and Bartoli synthetic routes.
Experimental Protocols
Route 1: Leimgruber-Batcho Synthesis
This route commences with the readily available 3-methyl-2-nitrobenzoic acid and proceeds through a three-step sequence involving esterification, enamine formation, reductive cyclization, and finally, hydrazinolysis.
Step 1: Synthesis of Methyl 1H-indole-7-carboxylate
-
Esterification: To a solution of 3-methyl-2-nitrobenzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated at reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield methyl 3-methyl-2-nitrobenzoate.
-
Enamine Formation and Reductive Cyclization: The methyl 3-methyl-2-nitrobenzoate is dissolved in N,N-dimethylformamide (DMF), and N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine are added. The mixture is heated to 110-120 °C for 2-3 hours. After cooling, the reaction mixture is subjected to reductive cyclization using a catalyst such as Raney Nickel under a hydrogen atmosphere. The catalyst is then filtered off, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford methyl 1H-indole-7-carboxylate.
Step 2: Synthesis of this compound
To a solution of methyl 1H-indole-7-carboxylate in ethanol, hydrazine hydrate is added, and the mixture is heated at reflux for 4-6 hours.[1] Upon cooling, the product precipitates and is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound as a solid.[1]
Route 2: Bartoli Indole Synthesis
This pathway utilizes the Bartoli indole synthesis, which is particularly effective for the preparation of 7-substituted indoles. The synthesis starts from 2-nitrobenzonitrile.
Step 1: Synthesis of 7-Cyano-1H-indole
In a flame-dried, three-necked flask under an inert atmosphere, a solution of 2-nitrobenzonitrile in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A solution of vinylmagnesium bromide in THF (typically 3 equivalents) is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 7-cyano-1H-indole.
Step 2: Synthesis of 1H-Indole-7-carboxylic acid
7-Cyano-1H-indole is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide. The mixture is heated at reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC). After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated hydrochloric acid to a pH of approximately 2-3. The precipitated product is collected by filtration, washed with cold water, and dried to afford 1H-indole-7-carboxylic acid.
Step 3: Synthesis of this compound
A suspension of 1H-indole-7-carboxylic acid in ethanol is treated with hydrazine hydrate, and the mixture is heated at reflux for 4-6 hours.[1] The reaction mixture is then cooled, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to give this compound.[1]
Conclusion
Both the Leimgruber-Batcho and Bartoli syntheses provide viable and effective routes to this compound. The choice between the two pathways will likely depend on the availability and cost of the starting materials, the scale of the synthesis, and the laboratory's familiarity and comfort with the specific reaction conditions, particularly the handling of organometallic reagents in the Bartoli synthesis and catalytic hydrogenation in the Leimgruber-Batcho approach. For syntheses requiring high regioselectivity at the 7-position, both methods are superior to classical methods like the Fischer indole synthesis.
References
Benchmarking ADME Properties of 1H-Indole-7-Carbohydrazide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics requires a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a framework for benchmarking the ADME profiles of novel 1H-indole-7-carbohydrazide derivatives, a chemical scaffold of interest in medicinal chemistry. By systematically evaluating key ADME parameters, researchers can identify derivatives with favorable pharmacokinetic characteristics, prioritize candidates for further development, and ultimately increase the likelihood of clinical success.
This guide presents a series of standardized in vitro assays to comparatively assess the ADME properties of a hypothetical series of this compound derivatives. The provided data is for illustrative purposes to demonstrate how experimental results can be structured for effective comparison.
Data Presentation: Comparative ADME Profiling
The following tables summarize key quantitative ADME data for a hypothetical series of this compound derivatives.
Table 1: Physicochemical and Absorption Properties
| Compound ID | Structure | MW ( g/mol ) | logP | Aqueous Solubility (µM) at pH 7.4 | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A -> B | Efflux Ratio (B->A / A->B) |
| IND-001 | R = H | 175.18 | 1.2 | 550 | 5.2 | 1.1 |
| IND-002 | R = 5-Cl | 209.62 | 2.0 | 150 | 8.9 | 2.5 |
| IND-003 | R = 5-F | 193.17 | 1.5 | 420 | 6.8 | 1.3 |
| IND-004 | R = 5-CH₃ | 189.21 | 1.8 | 210 | 9.5 | 1.8 |
| IND-005 | R = 4-OCH₃ | 205.21 | 1.4 | 350 | 4.1 | 3.2 |
Table 2: Distribution and Metabolism Properties
| Compound ID | Plasma Protein Binding (%) (Human) | Blood-to-Plasma Ratio | Metabolic Stability (HLM) t½ (min) | Intrinsic Clearance (CLint, µL/min/mg) |
| IND-001 | 75.2 | 0.85 | 45 | 30.8 |
| IND-002 | 92.1 | 0.65 | 25 | 55.4 |
| IND-003 | 80.5 | 0.78 | 55 | 25.2 |
| IND-004 | 88.6 | 0.72 | 35 | 39.6 |
| IND-005 | 95.3 | 0.58 | 15 | 92.4 |
Table 3: Cytochrome P450 Inhibition
| Compound ID | CYP1A2 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP2C19 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) |
| IND-001 | > 50 | > 50 | 42.1 | > 50 | 28.5 |
| IND-002 | 22.5 | 15.8 | 8.9 | > 50 | 12.3 |
| IND-003 | > 50 | 45.2 | 35.7 | > 50 | 33.1 |
| IND-004 | 38.1 | 25.6 | 18.4 | > 50 | 19.8 |
| IND-005 | 15.3 | 9.7 | 5.2 | 48.2 | 7.6 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below.
Physicochemical Properties
-
LogP: The octanol-water partition coefficient (logP) is determined using a shake-flask method or calculated using appropriate software (e.g., ChemDraw, MarvinSketch).
-
Aqueous Solubility: Thermodynamic solubility is measured by adding an excess amount of the compound to a phosphate buffer solution (pH 7.4). The suspension is shaken for 24 hours at room temperature. The saturated solution is then filtered, and the concentration of the compound in the filtrate is determined by LC-MS/MS.
Absorption
-
Caco-2 Permeability Assay: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a confluent monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER). The test compound (typically at 10 µM) is added to the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the receiver compartment at various time points and analyzed by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated. The efflux ratio is determined by dividing the Papp (B to A) by the Papp (A to B).
Distribution
-
Plasma Protein Binding (Equilibrium Dialysis): [1][2] Equilibrium dialysis is performed using a RED (Rapid Equilibrium Dialysis) device. Plasma containing the test compound is placed in one chamber, and buffer is placed in the other, separated by a semipermeable membrane. The plate is incubated with shaking until equilibrium is reached. The concentrations of the compound in the plasma and buffer chambers are then determined by LC-MS/MS to calculate the percentage of bound and unbound drug.
-
Blood-to-Plasma Ratio: Fresh whole blood is incubated with the test compound at 37°C. After incubation, the blood is centrifuged to separate the plasma. The concentration of the compound in both the whole blood and the plasma is quantified by LC-MS/MS, and the ratio is calculated.
Metabolism
-
Metabolic Stability in Human Liver Microsomes (HLM): [3][4][5] The test compound is incubated with human liver microsomes in the presence of a NADPH regenerating system at 37°C. Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched with a cold organic solvent. The remaining parent compound is quantified by LC-MS/MS. The half-life (t½) and intrinsic clearance (CLint) are then calculated from the disappearance rate of the compound.[3][4][5]
-
Cytochrome P450 (CYP) Inhibition Assay: The potential of the test compounds to inhibit major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) is assessed using human liver microsomes and isoform-specific probe substrates. The test compound is co-incubated with the microsomes, the probe substrate, and a NADPH regenerating system. The formation of the probe substrate's metabolite is measured by LC-MS/MS. The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.
Mandatory Visualizations
The following diagrams illustrate the workflow for benchmarking ADME properties and the interplay between these key characteristics.
Caption: Workflow for ADME Properties Benchmarking.
Caption: Key Interrelated ADME Properties.
References
- 1. Determination of compound binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma Protein Binding of Challenging Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
Confirming Target Engagement of 1H-Indole-7-Carbohydrazide in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indole-7-carbohydrazide scaffold is a promising pharmacophore in the development of novel therapeutics, particularly in oncology. Emerging research on derivatives of indole carbohydrazide suggests potential interactions with key cellular targets such as tubulin and vascular endothelial growth factor receptor 2 (VEGFR-2).[1][2] This guide provides a comparative overview of established cellular assays to confirm the target engagement of this compound and its analogs, offering a framework for researchers to validate compound activity and elucidate its mechanism of action.
Comparison of Cellular Target Engagement Assays
Confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery.[3] Below is a comparison of key cellular assays that can be employed to validate the engagement of this compound with its putative targets, tubulin and VEGFR-2.
| Assay | Principle | Target Applicability | Advantages | Limitations | Typical Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to an increased melting temperature.[4] | Broadly applicable to intracellular proteins. | Label-free, confirms intracellular target binding.[3] | Requires a specific antibody for detection, can be low-throughput. | Western Blot or ELISA quantification of soluble protein. |
| Immunofluorescence Microscopy | Visualization of the compound's effect on the subcellular localization or structure of the target protein. | Proteins with known subcellular structures (e.g., microtubules). | Provides spatial information on target engagement, visually intuitive. | Can be subjective, may not be suitable for all targets. | Fluorescence imaging of cellular structures. |
| In-Cell Western™ Assay | Quantitative immunofluorescence-based detection of target protein levels or post-translational modifications in fixed cells in a microplate format. | Broadly applicable to cellular proteins. | High-throughput, quantitative, preserves the cellular context. | Requires specific primary antibodies, cell permeabilization can affect protein conformation. | Near-infrared fluorescence intensity. |
| Reporter Gene Assay | Measures the transcriptional activity of a pathway downstream of the target. | Targets that regulate gene expression (e.g., transcription factors, receptors). | Highly sensitive, amenable to high-throughput screening. | Indirect measure of target engagement, susceptible to off-target effects on the signaling pathway. | Luminescence, fluorescence, or colorimetric signal. |
| Flow Cytometry (Cell Cycle Analysis) | Quantifies the distribution of cells in different phases of the cell cycle, which can be altered by compounds targeting cell division machinery. | Targets involved in cell cycle progression (e.g., tubulin). | Provides quantitative data on a large cell population, can identify specific cell cycle arrest points. | Indirect measure of target engagement, requires cell fixation and staining. | Fluorescence intensity of DNA-binding dye. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and data interpretation.
Cellular Thermal Shift Assay (CETSA) for Tubulin Engagement
This protocol is adapted from established CETSA procedures.[4]
Objective: To determine if this compound binds to and stabilizes tubulin in intact cells.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
This compound
-
Known tubulin stabilizer (e.g., Paclitaxel) as a positive control
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-tubulin antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound, paclitaxel, or DMSO for a predetermined time (e.g., 2-4 hours).
-
Heat Shock: After treatment, wash the cells with PBS and resuspend in PBS. Aliquot the cell suspension and heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
Western Blotting: Collect the supernatant and determine the protein concentration. Perform SDS-PAGE and Western blotting using an anti-tubulin antibody to detect the amount of soluble tubulin at each temperature.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble tubulin against the temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
In-Cell Western™ Assay for VEGFR-2 Phosphorylation
This protocol is based on standard In-Cell Western™ procedures.
Objective: To quantify the effect of this compound on the phosphorylation of VEGFR-2 in response to VEGF stimulation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
This compound
-
Known VEGFR-2 inhibitor (e.g., Sunitinib) as a positive control
-
Recombinant human VEGF
-
Cell culture medium and supplements
-
Formaldehyde
-
Triton X-100
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies: anti-phospho-VEGFR-2 and anti-total-VEGFR-2
-
Secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD)
-
DNA stain (e.g., DRAQ5™) for normalization
-
Near-infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding and Treatment: Seed HUVECs in a 96-well plate. Once attached, starve the cells in serum-free medium. Pre-treat the cells with this compound, sunitinib, or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with VEGF for a short period (e.g., 10-15 minutes) to induce VEGFR-2 phosphorylation.
-
Fixation and Permeabilization: Fix the cells with formaldehyde, followed by permeabilization with Triton X-100.
-
Immunostaining: Block non-specific binding sites. Incubate the cells with a cocktail of primary antibodies against phospho-VEGFR-2 and total VEGFR-2. After washing, incubate with the corresponding fluorescently labeled secondary antibodies.
-
Normalization and Imaging: Stain the nuclei with a DNA stain for cell number normalization. Scan the plate using a near-infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensities for phospho-VEGFR-2 and total VEGFR-2. Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal and the cell number. A dose-dependent decrease in the normalized phospho-VEGFR-2 signal in the presence of this compound indicates target engagement and inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps can aid in understanding the context of target engagement.
References
- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical Needs in Cellular Target Engagement [discoverx.com]
- 4. m.youtube.com [m.youtube.com]
Assessing the Therapeutic Index of 1H-Indole-7-Carbohydrazide and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that produces toxicity. A high TI is desirable, indicating a wide margin between efficacy and toxicity. This guide provides a framework for assessing the therapeutic index of 1H-indole-7-carbohydrazide and its analogs, a class of compounds with recognized potential in anticancer and anti-inflammatory drug development.[1] Due to a lack of publicly available data directly assessing the therapeutic index of this compound, this guide presents a comparative analysis of related indole carbohydrazide analogs to provide a foundational understanding and guide future research.
Comparative Cytotoxicity of Indole Carbohydrazide Analogs
The therapeutic index is often initially estimated in preclinical studies by comparing the in vitro cytotoxicity of a compound against cancer cell lines versus normal, non-cancerous cell lines. A higher ratio of the half-maximal inhibitory concentration (IC50) in normal cells to that in cancer cells suggests a more favorable therapeutic window.
The following tables summarize the available cytotoxicity data for various indole carbohydrazide analogs. It is important to note the variation in cell lines and experimental conditions when comparing data across different studies.
Table 1: Cytotoxicity of Furanyl- and Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide Derivatives
| Compound | Cancer Cell Line | LC50 (nM) | Normal Cell Line | IC50 (µM) | Selectivity Index (Normal IC50 / Cancer LC50) | Reference |
| 6i | COLO 205 (Colon) | 71 | HaCaT (Keratinocytes) | 0.03 | ~0.42 | [2] |
| SK-MEL-5 (Melanoma) | 75 | ~0.40 | [2] | |||
| MDA-MB-435 | 259 | ~0.12 | [2] | |||
| 6h | MDA-MB-231 (Breast) | 560 | HaCaT (Keratinocytes) | 0.34 | ~0.61 | [2] |
| 6j | MDA-MB-231 (Breast) | 4130 | HaCaT (Keratinocytes) | 0.54 | ~0.13 | [2] |
Table 2: Cytotoxicity of Substituted-N-benzyl-1H-indole-2-carbohydrazide Derivatives
| Compound | Cancer Cell Line | Average IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (Normal IC50 / Cancer Average IC50) | Reference |
| 4e | MCF-7, A549, HCT | 2 | WI-38 (Lung Fibroblast) | 87.2 | 43.6 | [3] |
| 4q | MCF-7, A549, HCT | 3.28 | WI-38 (Lung Fibroblast) | 56.2 | 17.1 | [3] |
Table 3: Cytotoxicity of Indole-2-carbohydrazide Derivatives
| Compound | Cancer Cell Line | GI50 (µM) | Normal Cell Line | Activity | Reference |
| 24f | HCT116 (Colon) | 8.1 | MRC-5 (Lung Fibroblast) | Inactive | [4] |
| SW480 (Colon) | 7.9 | [4] |
Experimental Protocols
Accurate assessment of the therapeutic index relies on standardized and well-documented experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.
Materials:
-
This compound or its analogs
-
Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) and a normal human cell line (e.g., HEK293, MRC-5)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include vehicle controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vivo Acute Toxicity Study
In vivo studies are essential for determining the systemic toxicity of a compound and establishing a more clinically relevant therapeutic index. The following is a general protocol for an acute oral toxicity study in rodents.
Animals:
-
Healthy, young adult rodents (e.g., Sprague-Dawley rats or Swiss albino mice), typically females as they can be more sensitive.
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into several groups, including a control group receiving the vehicle and treatment groups receiving different doses of the test compound. The compound is typically administered orally via gavage.
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, body weight, food and water consumption), and any adverse effects at regular intervals for a period of 14 days.
-
Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy to examine for any pathological changes in the organs.
-
Data Analysis: The LD50 (Lethal Dose, 50%) value, the dose that is lethal to 50% of the test animals, can be calculated using appropriate statistical methods.
Visualizing Experimental Workflows and Pathways
Understanding the experimental process and the potential mechanisms of action is facilitated by clear visualizations.
Many indole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). A simplified representation of a potential apoptosis induction pathway is shown below.
Conclusion and Future Directions
While this guide provides a framework for assessing the therapeutic index of this compound and its analogs, the lack of specific experimental data for the 7-carbohydrazide isomer highlights a significant knowledge gap. The presented data on other indole carbohydrazide isomers, particularly the promising selectivity of some indole-2-carbohydrazide derivatives, underscores the therapeutic potential of this compound class.
Future research should prioritize the synthesis and comprehensive biological evaluation of this compound and a systematic library of its analogs. This should include:
-
In vitro cytotoxicity screening against a broad panel of cancer cell lines and a diverse set of normal human cell lines to establish a preliminary therapeutic index.
-
In vivo toxicity studies to determine the LD50 and identify potential target organs for toxicity.
-
Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.
-
Mechanism of action studies to elucidate the specific cellular pathways affected by these compounds.
By systematically gathering this data, the scientific community can effectively evaluate the therapeutic potential of this compound and its analogs and identify promising candidates for further drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 1H-indole-7-carbohydrazide: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of 1H-indole-7-carbohydrazide, ensuring the safety of personnel and adherence to regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks. The compound is classified as an irritant to the eyes, skin, and respiratory system, and may be harmful if ingested, inhaled, or absorbed through the skin.[1]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[1] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
II. Spill Management
In the event of a spill, prompt and safe cleanup is necessary to prevent contamination and exposure.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate unnecessary personnel from the immediate area.
-
Don PPE: Before addressing the spill, equip yourself with the PPE detailed in Table 1.
-
Containment and Cleanup: For solid material, carefully vacuum or sweep up the substance.[1][2] Avoid actions that generate dust.
-
Collection: Place the collected material into a suitable, clearly labeled disposal container.[1][2]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Waste Disposal: The collected spill material and any contaminated cleaning materials must be disposed of as hazardous waste, following the procedures outlined below.
III. Disposal of this compound
The standard and required method for the disposal of this compound is through an approved waste disposal plant.[2][3][4] It is crucial to note that chemical waste generators are responsible for correctly classifying their waste in accordance with federal, state, and local regulations.[1]
Step-by-Step Disposal Protocol:
-
Waste Characterization: While this compound is not listed under RCRA P-Series or U-Series, it must be evaluated as a potentially hazardous waste due to its irritant properties and potential aquatic toxicity.[1][3][4]
-
Segregation and Collection:
-
Collect waste this compound in a dedicated, compatible, and properly sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1]
-
Engage a Licensed Waste Disposal Contractor:
-
Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal company.
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.
-
-
Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and regulatory requirements.
Logical Workflow for Disposal Decision-Making:
Caption: Decision workflow for the disposal of this compound.
Important Considerations:
-
Environmental Hazard: Some related compounds are toxic to aquatic life with long-lasting effects.[3][4] Therefore, avoid release to the environment and ensure all waste is contained.[3][4]
-
Regulatory Compliance: Always consult and adhere to the specific hazardous waste regulations of your institution, as well as local, state, and federal authorities, to ensure complete and accurate classification and disposal.[1]
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental stewardship.
References
Essential Safety and Operational Guide for 1H-Indole-7-Carbohydrazide
This guide provides critical safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with 1H-indole-7-carbohydrazide. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is an irritant and may be harmful if inhaled, ingested, or absorbed through the skin.[1] It is crucial to use appropriate engineering controls and personal protective equipment to minimize exposure.
Engineering Controls:
-
Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Eye Wash Station and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE) Summary:
The following table outlines the mandatory PPE for handling this compound.
| Body Part | Required PPE | Material/Standard Specification |
| Eyes/Face | Safety goggles and face shield | ANSI Z87.1-compliant; provides splash protection.[2][3] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[4] |
| Body | Flame-resistant lab coat | 100% cotton or other flame-resistant material.[3][4] |
| Respiratory | NIOSH-approved respirator | Required when engineering controls are insufficient or during spill cleanup.[1][2][4] |
Step-by-Step Handling and Operational Plan
2.1. Preparation and Weighing:
-
Don all required PPE as specified in the table above.
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Before use, ensure the container is at room temperature to avoid condensation.
-
Carefully open the container under an inert atmosphere if possible.[1]
-
Use a spatula to weigh the desired amount of the compound on a tared weigh boat. Avoid generating dust.
-
Close the container tightly after use.
2.2. Solution Preparation:
-
Add the weighed this compound to the desired solvent in a suitable flask inside the fume hood.
-
If necessary, gently swirl or stir the mixture to dissolve the compound.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
2.3. Storage:
-
Store this compound in a tightly closed container.[1]
-
Keep in a cool, dry place, refrigerated at temperatures below 4°C (39°F).[1]
-
Storage under an inert atmosphere is recommended to maintain stability.[1]
-
Store away from incompatible materials such as oxidizing agents and strong acids.
Emergency Procedures and Disposal Plan
3.1. Spill Response:
-
Evacuate: Immediately evacuate the affected area in case of a large spill or if dust is generated.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid creating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Dispose: Dispose of the contaminated materials as hazardous waste.
3.2. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
3.3. Disposal Plan:
-
All waste containing this compound must be considered hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.
Experimental Protocol: Synthesis of an Indole-Based Hydrazone (Illustrative Example)
While a specific experimental protocol for this compound was not found in the search results, the following is a representative procedure for the synthesis of an indole-based hydrazone, a common reaction for carbohydrazides. This illustrates a typical workflow.
Objective: To synthesize an N'-substituted-1H-indole-carbohydrazide derivative via condensation with an aldehyde.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the substituted aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under a vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Visualizations
Logical Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
Decision Tree for Emergency Response
Caption: Decision tree for emergency response procedures.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
